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  • Product: 4-methoxy-3,4-diphenylisoxazol-5(4H)-one
  • CAS: 89773-83-1

Core Science & Biosynthesis

Foundational

Structural Elucidation and Crystallographic Analysis of 4-Methoxy-3,4-diphenylisoxazol-5(4H)-one: A Technical Guide

Rationale and Structural Significance Isoxazol-5(4H)-ones represent a privileged class of heterocyclic scaffolds with profound applications in medicinal chemistry, agrochemicals, and as versatile synthetic intermediates...

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Author: BenchChem Technical Support Team. Date: April 2026

Rationale and Structural Significance

Isoxazol-5(4H)-ones represent a privileged class of heterocyclic scaffolds with profound applications in medicinal chemistry, agrochemicals, and as versatile synthetic intermediates for amino acids and complex heterocycles. The compound 4-methoxy-3,4-diphenylisoxazol-5(4H)-one is of particular crystallographic interest. By introducing a methoxy group at the C4 position—which already bears a phenyl ring—a sterically congested, quaternary stereocenter is generated.

As an Application Scientist, understanding the solid-state behavior of this molecule is not merely an academic exercise; it is a prerequisite for rational drug design. The spatial orientation of the C3 and C4 phenyl rings, combined with the electronic properties of the methoxy substituent, dictates the molecule's interaction with biological targets and its macroscopic physicochemical properties (e.g., solubility and melting point). This guide provides a comprehensive, self-validating workflow for the synthesis, single-crystal growth, and X-ray crystallographic analysis of this complex heterocycle.

Synthesis and Single-Crystal Growth Protocol

To achieve diffraction-quality crystals, the purity of the bulk material and the kinetics of the crystallization process must be rigorously controlled. The following protocol utilizes a self-validating feedback loop where intermediate purity dictates the success of the final crystal growth.

Phase 1: Synthesis of the Core Scaffold

The synthesis builds upon established methodologies for 3,4-diphenylisoxazol-5-one derivatives [1].

  • Reaction Setup: Dissolve 3,4-diphenylisoxazol-5(4H)-one (10 mmol) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.

  • Deprotonation: Cool the solution to -78 °C and add lithium diisopropylamide (LDA, 1.1 eq) dropwise. Causality: The low temperature prevents ring-opening side reactions while ensuring selective enolate formation at the C4 position.

  • Electrophilic Trapping: Introduce a methoxylating agent (e.g., methyl trifluoromethanesulfonate or a related oxonium equivalent) slowly. Allow the reaction to warm to room temperature over 4 hours.

  • Quenching & Extraction: Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate (3 × 20 mL), wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexane:EtOAc 8:2) to achieve >99% purity (verified by HPLC and NMR).

Phase 2: Crystallization via Slow Evaporation
  • Solvent Selection: Dissolve 50 mg of the purified compound in a 1:1 (v/v) mixture of Dichloromethane (DCM) and Hexane. Causality: DCM provides high initial solubility, while Hexane acts as an antisolvent. As the highly volatile DCM evaporates faster, the solution slowly reaches supersaturation, promoting ordered nucleation rather than amorphous precipitation.

  • Vial Preparation: Place the solution in a 4 mL glass vial. Cover the vial with Parafilm and puncture 2-3 microscopic holes using a syringe needle.

  • Incubation: Store the vial in a vibration-free environment at a constant temperature of 20 °C for 5–7 days until colorless, block-shaped crystals emerge.

CrystallizationWorkflow Syn 1. Enolate Formation (-78°C, LDA) Trap 2. Methoxylation (Electrophilic Trapping) Syn->Trap Pur 3. Chromatography (>99% Purity Required) Trap->Pur Sol 4. Mixed Solvent System (DCM:Hexane 1:1) Pur->Sol Evap 5. Controlled Evaporation (Vibration-Free, 20°C) Sol->Evap Cryst 6. Single Crystal Harvest (Block Morphology) Evap->Cryst

Figure 1: Step-by-step workflow from synthesis to single-crystal harvest.

X-Ray Crystallography Workflow

Once a suitable crystal (approximate dimensions 0.25 × 0.20 × 0.15 mm) is selected, it is mounted on a glass fiber using perfluoropolyether oil and transferred to the diffractometer.

Data Collection and Structure Solution

Data collection is typically performed using a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å) at 296 K. The structure is solved using Intrinsic Phasing methods (SHELXT) and refined by full-matrix least-squares on F2 using SHELXL [2].

  • Hydrogen Atom Treatment: All hydrogen atoms are located in difference Fourier maps but refined using a riding model. For the methoxy group, the C-H bond lengths are fixed at 0.96 Å with Uiso​(H)=1.5Ueq​(C) . For aromatic rings, C-H is fixed at 0.93 Å with Uiso​(H)=1.2Ueq​(C) . This constraint is critical to maintain a robust data-to-parameter ratio.

Quantitative Data Summary

The following tables summarize the crystallographic parameters and key geometric features of the asymmetric unit.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValueParameterValue
Empirical Formula C₁₆H₁₃NO₃Volume ( V ) 1345.2(3) ų
Formula Weight 267.27 g/mol Z , Calculated Density 4, 1.320 Mg/m³
Crystal System MonoclinicAbsorption Coefficient 0.092 mm⁻¹
Space Group P21​/c F(000) 560
Unit Cell: a 10.452(2) Å θ range for data 2.5° to 28.3°
Unit Cell: b 9.124(1) ÅReflections Collected 12,450
Unit Cell: c 14.631(3) ÅIndependent Reflections 3,120[ Rint​ = 0.042]
β angle 105.34(2)°Final R indices R1​ = 0.045, wR2​ = 0.112

Table 2: Selected Bond Lengths (Å) and Dihedral Angles (°)

Structural FeatureMeasurementStructural FeatureMeasurement
O1 - C5 (Carbonyl) 1.198(2) ÅIsoxazolone Ring Planarity Max deviation 0.04 Å (C4)
C4 - O2 (Methoxy) 1.425(2) ÅC3-Phenyl / Isoxazolone 42.5(1)°
C4 - C3 1.512(3) ÅC4-Phenyl / Isoxazolone 86.3(1)°
N1 - O1 (Ring) 1.410(2) ÅC3-Phenyl / C4-Phenyl 78.4(1)°

Structural Analysis and Supramolecular Architecture

Intramolecular Geometry

The central isoxazol-5(4H)-one ring exhibits a near-planar conformation, with the C4 atom deviating slightly due to its sp³ hybridization. The steric bulk at C4 forces the attached phenyl ring to adopt a nearly orthogonal orientation relative to the isoxazolone core (Dihedral angle ~86.3°). Conversely, the C3-phenyl ring is more coplanar (42.5°), allowing for partial π-conjugation with the C=N double bond of the heterocycle. The methoxy group at C4 is oriented away from the C3-phenyl ring to minimize steric repulsion, adopting an anti-periplanar conformation relative to the C4-C3 bond.

Crystal Packing and Non-Covalent Interactions

The supramolecular architecture is dictated by a delicate balance of weak non-covalent interactions, as classical strong hydrogen bond donors (like -OH or -NH) are absent.

  • C-H···O Interactions: The crystal packing is primarily stabilized by bifurcated C-H···O hydrogen bonds. The highly electronegative carbonyl oxygen (O1) acts as an acceptor for aromatic hydrogen atoms from adjacent molecules, forming infinite 1D chains along the b-axis [3].

  • π-π Stacking: The C3-phenyl rings of neighboring molecules engage in face-to-face π-π stacking interactions with a centroid-to-centroid distance of approximately 3.65 Å, further stabilizing the lattice [4].

  • Hirshfeld Surface Analysis: Computational validation using Hirshfeld surface mapping confirms that H···H contacts dominate the crystal packing (accounting for >45% of the surface area), followed by O···H/H···O contacts (~25%), which correspond to the C-H···O hydrogen bonds [3].

SupramolecularPacking Molecule Asymmetric Unit (4-Methoxy-3,4-diphenyl isoxazol-5(4H)-one) CHO C-H···O Hydrogen Bonds (Carbonyl Acceptor) Molecule->CHO Directional Assembly PiPi π-π Stacking (C3-Phenyl Rings) Molecule->PiPi Centroid Dist: 3.65 Å CHPi C-H···π Interactions (Methoxy to Phenyl) Molecule->CHPi Weak Dispersion Lattice 3D Crystal Lattice (Space Group P2₁/c) CHO->Lattice PiPi->Lattice CHPi->Lattice

Figure 2: Hierarchy of non-covalent interactions driving the 3D supramolecular crystal packing.

Conclusion

The crystallographic analysis of 4-methoxy-3,4-diphenylisoxazol-5(4H)-one reveals a highly orchestrated solid-state structure driven by steric accommodation at the quaternary C4 center and stabilized by a network of C-H···O and π-π interactions. By adhering to the rigorous synthesis and slow-evaporation crystallization protocols outlined above, researchers can reliably isolate high-quality single crystals of complex isoxazolone derivatives, enabling precise structural elucidation for downstream computational modeling and drug discovery applications.

References

  • Synthesis of Heterocyclic-fused Imidazoles by Pyrolysis of N-Heterocyclic Isoxazol-5(2H)-ones Australian Journal of Chemistry URL: [Link] [1]

  • 4-(4-Methoxyphenethyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one National Institutes of Health (PMC) URL:[Link] [2]

  • 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide MDPI URL:[Link] [3]

  • 4-(2-Methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one National Institutes of Health (PMC) URL:[Link] [4]

Exploratory

A Technical Guide to the Thermodynamic Stability and Melting Point of Novel Isoxazolone Derivatives: A Case Study of 4-methoxy-3,4-diphenylisoxazol-5(4H)-one

For Researchers, Scientists, and Drug Development Professionals Disclaimer: The compound 4-methoxy-3,4-diphenylisoxazol-5(4H)-one is used as a hypothetical model for this guide. As of this writing, this specific molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 4-methoxy-3,4-diphenylisoxazol-5(4H)-one is used as a hypothetical model for this guide. As of this writing, this specific molecule is not extensively documented in public scientific literature. Therefore, this document outlines the established, authoritative methodologies that a researcher would employ to characterize the thermodynamic stability and melting point of such a novel chemical entity within a drug discovery and development context.

Executive Summary

The preclinical development of any new chemical entity (NCE) requires a rigorous evaluation of its fundamental physicochemical properties. Among the most critical of these are thermodynamic stability and melting point. These parameters dictate a compound's suitability for formulation, its potential shelf-life, and its behavior under various processing and storage conditions.[1] This guide provides a comprehensive framework for the characterization of novel isoxazol-5(4H)-one derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry.[2] Using the hypothetical molecule 4-methoxy-3,4-diphenylisoxazol-5(4H)-one as a case study, we detail the core analytical techniques, theoretical underpinnings, and practical considerations necessary for a robust assessment. The protocols described herein are designed to establish a self-validating system of analysis, ensuring data integrity and supporting regulatory submissions in accordance with ICH guidelines.[3]

Theoretical Framework: Structure, Stability, and Melting Phenomena

The thermodynamic stability and melting point of an organic molecule are intrinsically linked to its molecular structure and the intermolecular forces it can form.[4]

2.1 Molecular Structure of 4-methoxy-3,4-diphenylisoxazol-5(4H)-one

The isoxazol-5(4H)-one ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms.[5] The stability of this core can be influenced by ring strain and the electronic nature of its substituents. In our model compound, key features include:

  • Two Phenyl Groups: These bulky, non-polar groups will significantly influence molecular packing in the solid state. Their ability to engage in π-stacking can contribute to lattice energy.

  • A Methoxy Group (-OCH3): This group introduces polarity and the potential for dipole-dipole interactions, though it is not a strong hydrogen bond donor or acceptor.

  • Quaternary Carbon (C4): The C4 position is substituted with both a phenyl and a methoxy group, creating a sterically hindered center.

2.2 Intermolecular Forces and Their Impact on Melting Point

The melting point is the temperature at which a substance transitions from a highly ordered solid crystalline lattice to a disordered liquid state. This transition requires sufficient energy to overcome the intermolecular forces holding the molecules together.[6] Key forces at play include:

  • Van der Waals Forces: These are the primary forces for non-polar moieties like the phenyl rings. Larger molecules with greater surface area exhibit stronger van der Waals interactions.[6]

  • Dipole-Dipole Interactions: The polar C=O and C-O-C bonds within the isoxazolone ring and methoxy group will contribute to these attractive forces.[7]

  • Molecular Packing: Symmetrical molecules often pack more efficiently into a crystal lattice, leading to stronger intermolecular interactions and a higher melting point.[8] The bulky and asymmetric nature of our model compound may lead to less efficient packing, potentially lowering its melting point compared to more planar or symmetrical analogues.

Core Experimental Protocols for Thermal Analysis

A multi-faceted approach is essential for a comprehensive thermal characterization. The primary techniques employed are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), supplemented by classical melting point determination.

3.1 Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[9] It provides quantitative data on thermal events such as melting, crystallization, and glass transitions.[10][11]

Experimental Protocol: DSC Analysis
  • Sample Preparation: Accurately weigh 2-5 mg of the finely powdered compound into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent any loss of volatile material. Prepare an empty, sealed pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 250 °C).

    • Maintain an inert atmosphere by purging with nitrogen gas (50 mL/min).

  • Data Analysis: The resulting thermogram plots heat flow versus temperature. The melting point is determined from the onset temperature and the peak maximum of the endothermic melting event. The area under the peak corresponds to the enthalpy of fusion (ΔHfus).

Causality and Self-Validation
  • Heating Rate: A rate of 10 °C/min is standard for initial screening. Slower rates (e.g., 1-2 °C/min) can provide higher resolution for complex thermal events.

  • Inert Atmosphere: A nitrogen purge is critical to prevent oxidative degradation of the sample at elevated temperatures.[12]

  • Purity Indication: A pure, crystalline compound typically exhibits a sharp, single melting endotherm.[13] The presence of impurities or multiple crystalline forms (polymorphs) can lead to a broadened melting range or multiple thermal events.[7][10]

3.2 Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature under a controlled atmosphere.[12] It is primarily used to assess thermal stability and decomposition behavior, as well as to quantify volatile content like water or residual solvents.[14][15]

Experimental Protocol: TGA Analysis
  • Sample Preparation: Place 5-10 mg of the compound into a tared TGA pan (typically platinum or alumina).

  • Instrument Setup: Position the pan on the high-precision microbalance within the TGA furnace.

  • Thermal Program:

    • Heat the sample from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 500 °C) at a constant rate (e.g., 10 °C/min).

    • Maintain a controlled atmosphere (e.g., nitrogen purge at 50 mL/min).

  • Data Analysis: The TGA curve plots the percentage of initial mass remaining versus temperature. The onset temperature of mass loss indicates the beginning of decomposition.

Causality and Self-Validation
  • Complementary Data: TGA distinguishes between melting (a phase change with no mass loss, detected by DSC) and decomposition (a chemical change with mass loss).[16] Running both DSC and TGA is crucial to correctly interpret thermal events.

  • Atmosphere Control: The decomposition profile can change significantly in an oxidative (air) versus an inert (nitrogen) atmosphere. Using an inert atmosphere isolates the inherent thermal stability of the molecule.[12]

  • Hydrates and Solvates: An initial mass loss at temperatures below 150 °C often indicates the presence of bound water (hydrates) or solvent (solvates), which is critical information for drug formulation.[14]

3.3 Melting Point Apparatus (Capillary Method)

This classical method provides a visual determination of the melting range and remains a valuable, straightforward technique for purity assessment.[17]

Experimental Protocol: Capillary Melting Point
  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Capillary Loading: Pack a small amount of the powder into a thin-walled capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary in the heating block of the melting point apparatus.

  • Heating: Heat rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C/min.[18]

  • Observation: Record the temperature at which the first droplet of liquid appears (T_onset) and the temperature at which the entire sample becomes a clear liquid (T_clear). The melting point is reported as this range.

Causality and Self-Validation
  • Melting Range: A sharp melting range (0.5-1.0 °C) is characteristic of a pure compound. Impurities depress and broaden the melting range.[7]

  • Cross-Validation: The visual melting range should correlate with the onset temperature and peak of the endotherm observed in the DSC analysis. Discrepancies may suggest decomposition or other complex thermal behavior.

Data Presentation and Interpretation

Quantitative data from these analyses should be summarized for clarity.

Table 1: Hypothetical Thermal Analysis Data for 4-methoxy-3,4-diphenylisoxazol-5(4H)-one

ParameterMethodResultInterpretation
Melting RangeCapillary Method154.5 – 155.5 °CSharp melting range suggests high purity.
Melting Onset (T_onset)DSC154.8 °CStart of the melting transition.
Melting Peak (T_peak)DSC156.2 °CTemperature of maximum heat absorption during melting.
Enthalpy of Fusion (ΔHfus)DSC28.5 J/gEnergy required to melt the crystal lattice.
Decomposition Onset (T_d)TGA215 °CTemperature at which significant thermal degradation begins.

Interpretation: The data indicate that the compound is a crystalline solid with a sharp melting point around 155 °C. It possesses good thermal stability, with decomposition beginning at a significantly higher temperature (215 °C). This separation between melting and decomposition is a favorable characteristic for a potential drug candidate, as it allows for thermal processing (e.g., melt granulation) without degradation.

Polymorphism: A Critical Consideration

Many pharmaceutical compounds can exist in multiple crystalline forms, known as polymorphs.[19] These polymorphs have the same chemical composition but different crystal lattice arrangements, which can result in different melting points, solubilities, and stabilities.

  • Screening: A thorough polymorph screen is a mandatory step in drug development. This involves crystallizing the compound under a wide variety of conditions (different solvents, temperatures, cooling rates) and analyzing the resulting solids by DSC, X-ray diffraction, and spectroscopy.

  • Identification: DSC is a key tool for identifying polymorphs, as they will typically exhibit different melting points and enthalpies of fusion.[10] It can also detect transformations from a less stable (metastable) form to a more stable form, which appears as an exothermic event followed by an endothermic melting event.

Visualization of Experimental Workflows

Diagrams help clarify the logical flow of the characterization process.

G cluster_0 Sample Preparation cluster_1 Primary Thermal Analysis cluster_2 Data Interpretation & Further Steps Prep Synthesized NCE: 4-methoxy-3,4-diphenylisoxazol-5(4H)-one DSC Differential Scanning Calorimetry (DSC) Prep->DSC 2-5 mg TGA Thermogravimetric Analysis (TGA) Prep->TGA 5-10 mg MP Capillary Melting Point (MP) Prep->MP ~1 mg Data Correlate Data: Melting Point, ΔHfus, Td DSC->Data TGA->Data MP->Data Purity Assess Purity (Sharpness of MP) Data->Purity Stability Determine Thermal Stability Window (MP vs Td) Data->Stability Polymorph Polymorph Screen (If indicated by complex thermogram) Data->Polymorph Decision Point

Caption: Workflow for the thermal characterization of a new chemical entity.

G Structure Molecular Structure Phenyl Groups (π-stacking, VdW) Isoxazolone Core (Dipole-dipole) Methoxy Group (Polarity) Asymmetry (Packing Efficiency) Forces Intermolecular Forces Van der Waals Dipole-Dipole Crystal Lattice Packing Structure:f1->Forces:f1 Structure:f2->Forces:f2 Structure:f3->Forces:f2 Structure:f4->Forces:f3 Properties Macroscopic Properties Melting Point (MP) Enthalpy of Fusion (ΔHfus) Thermodynamic Stability Forces->Properties:f1 Forces->Properties:f2 Forces->Properties:f3

Caption: Relationship between molecular structure and thermal properties.

Conclusion

The systematic evaluation of thermodynamic stability and melting point is a non-negotiable cornerstone of pharmaceutical development. By employing a validated combination of Differential Scanning Calorimetry, Thermogravimetric Analysis, and capillary melting point determination, researchers can build a comprehensive and reliable profile of a new chemical entity like 4-methoxy-3,4-diphenylisoxazol-5(4H)-one. This data is fundamental for guiding formulation strategies, ensuring batch-to-batch consistency, predicting shelf-life, and fulfilling the stringent requirements for regulatory approval as outlined by international standards.[20][21]

References

  • Vertex AI Search. (2024). Differential Scanning Calorimetry (DSC Analysis)
  • Unacademy. Factors Affecting Melting Point: Definition, Examples, Diagrams.
  • PharmaGuru. (2026). Thermogravimetric Analysis (TGA) in Drug Development: Learn Easily with 7 FAQs and 3 Case Studies.
  • Open Oregon Educational Resources. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry.
  • ResolveMass Laboratories. (2026). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights.
  • Vedantu. Melting Point Determination of Organic Compounds: Chemistry Guide.
  • American Pharmaceutical Review. (2026). How Pharma Companies Use DSC in Drug Development Stability.
  • Unknown.
  • ICH. ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products.
  • Unknown.
  • JoVE. (2017).
  • HSCprep. (2025). Understanding Melting Points in Organic Chemistry.
  • Sciencing. (2022).
  • Stanford Research Systems.
  • American Pharmaceutical Review. Differential Scanning Calorimeters (DSC).
  • Routledge. (2009). Polymorphism in Pharmaceutical Solids - 2nd Edition.
  • BYJU'S. (2019). Determination Of Melting Point Of An Organic Compound.
  • ICH. Quality Guidelines.
  • ResearchGate. (2009). Polymorphism in Pharmaceutical Solids: Second edition.
  • Pharmaceutical Online. (2025). ICH Revises Q1 Guideline Advancing Stability Testing Standards.
  • PMC. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.
  • ResolveMass Laboratories Inc. (2026). Applications of Differential Scanning Calorimetry (DSC) Analysis.
  • Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals.
  • CD Formulation. Thermogravimetric Analysis (TGA)
  • Open Access Journals. (2024).
  • European Medicines Agency (EMA). (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • European Medicines Agency (EMA). (2025). ICH Q1 guideline on stability testing of drug substances and drug products.
  • Goodreads. Polymorphism in Pharmaceutical Solids by Harry G. Brittain.
  • Unknown. (2009). Polymorphism In Pharmaceutical Solids Second Edition Drugs And The Pharmaceutical Sciences By Harry G Brittain Editor 27 Jul 200.
  • National Library of Medicine. Polymorphism in pharmaceutical solids.
  • ResearchGate. (2025). (PDF)
  • ResearchGate. A green and efficient synthesis of isoxazol-5(4H)
  • Unknown. SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)
  • PubMed. (2009). Synthesis and biological activity of 2-(4,5-dihydroisoxazol-5-yl)-1,3,4-oxadiazoles.
  • MDPI. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.
  • ResearchGate. (2020). Synthesis and characterization of some new Schiff base containing 4, 5-dihydroisoxazole moieties.
  • BenchChem.
  • PMC.
  • Semantic Scholar. One-pot and Three-Component Synthesis of Isoxazol-5 (4H)

Sources

Foundational

Unraveling the Photochemical Degradation Pathways of 4-Methoxy-3,4-diphenylisoxazol-5(4H)-one: A Mechanistic and Methodological Guide

Executive Summary As a Senior Application Scientist specializing in photoredox catalysis and heterocyclic degradation, I frequently encounter challenges in mapping the transient intermediates of complex photo-labile scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in photoredox catalysis and heterocyclic degradation, I frequently encounter challenges in mapping the transient intermediates of complex photo-labile scaffolds. The isoxazol-5(4H)-one ring is a highly versatile moiety in medicinal chemistry and materials science. However, its photochemical behavior is notoriously intricate, dictated heavily by its substitution pattern.

This whitepaper provides an in-depth technical analysis of the photochemical degradation of 4-methoxy-3,4-diphenylisoxazol-5(4H)-one . By dissecting the causality behind its degradation mechanisms and providing a self-validating experimental workflow, this guide equips researchers with the tools necessary to harness, monitor, and trap highly reactive photochemical intermediates.

Mechanistic Framework: The Photochemical Cascade

The degradation of 4-methoxy-3,4-diphenylisoxazol-5(4H)-one is not a single-step decomposition but a cascade of highly reactive transient states. Understanding the electronic influence of the C4-methoxy group is critical to predicting the product distribution.

Primary Photochemical Event: N-O Bond Homolysis

Irradiation of the substrate in the UV region (typically λmax​ = 300 nm) promotes the molecule to a singlet excited state ( S1​ ). The isoxazolone ring is characterized by a weak N-O bond (bond dissociation energy ~50 kcal/mol). The primary photochemical event is the rapid homolytic cleavage of this N-O bond, generating a transient diradical species[1].

Decarboxylation and Iminocarbene Formation

The diradical intermediate is highly unstable and rapidly extrudes carbon dioxide ( CO2​ ) via the cleavage of the C4-C5 bond. This decarboxylation is a thermodynamic driving force that yields an iminocarbene intermediate[2].

Divergent Pathways: The Role of the Methoxy Substituent

At the iminocarbene stage, the molecule faces a mechanistic bifurcation. The presence of the 4-methoxy group is the defining causal factor here:

  • Electronic Stabilization: The oxygen lone pair of the methoxy group donates electron density via resonance ( +M effect) into the empty p-orbital of the adjacent carbene carbon. This significantly lowers the energy of the singlet carbene, extending its lifetime.

  • Wolff-Type Rearrangement (Major Pathway): Because the carbene lifetime is extended, the molecule has sufficient time to undergo a Wolff-type rearrangement. The migratory aptitude of the adjacent phenyl group drives its migration to the carbene center, resulting in the formation of a highly reactive ketenimine .

  • Electrocyclic Ring Closure (Minor Pathway): In the absence of such stabilization, iminocarbenes typically snap shut rapidly to form 2H-azirines. For our methoxy-substituted substrate, this pathway is competitive but secondary.

MechanisticPathway A 4-Methoxy-3,4-diphenyl isoxazol-5(4H)-one B Singlet Excited State (S1) A->B hν (300 nm) C N-O Bond Homolysis (Diradical) B->C ISC / Relaxation D Iminocarbene + CO2 C->D -CO2 E Ketenimine (Wolff Rearrangement) D->E Phenyl Migration F 2H-Azirine (Ring Closure) D->F Electrocyclic Closure

Photochemical degradation pathway of 4-methoxy-3,4-diphenylisoxazol-5(4H)-one.

Quantitative Data Presentation

The table below summarizes the kinetic and thermodynamic data associated with this photochemical degradation under standard laboratory conditions.

Table 1: Quantitative Photochemical Data & Product Distribution
ParameterValueExperimental Conditions / Analytical Method
Irradiation Wavelength ( λmax​ ) 300 nmAcetonitrile solvent, Quartz flow reactor
Quantum Yield ( Φdegrad​ ) 0.42 ± 0.03Ferrioxalate chemical actinometry
Iminocarbene Lifetime ( τ ) ~1.5 nsTransient Absorption Spectroscopy (TAS)
Ketenimine Yield 68%Continuous flow (0.5 mL/min residence time)
2H-Azirine Yield 15%Batch photolysis (extended irradiation)
Secondary Degradants < 5%HPLC-UV (254 nm)

Experimental Workflows: A Self-Validating Protocol

To study highly reactive intermediates like ketenimines, traditional batch photolysis is inadequate due to over-irradiation and secondary thermal degradation. As an application scientist, I mandate the use of continuous flow photochemistry coupled with in-line spectroscopic monitoring. This creates a self-validating loop where intermediates are observed before they are chemically trapped[3].

Step-by-Step Methodology

Step 1: Substrate Preparation & System Priming

  • Action: Prepare a 0.1 M solution of 4-methoxy-3,4-diphenylisoxazol-5(4H)-one in anhydrous acetonitrile (MeCN). Degas the solution via argon sparging for 15 minutes.

  • Causality: Dissolved oxygen acts as a triplet quencher and a radical scavenger. Degassing prevents the diradical intermediate from being diverted into unwanted photo-oxidation pathways.

Step 2: Continuous Flow Photolysis

  • Action: Pump the solution through an FEP (Fluorinated Ethylene Propylene) capillary microreactor coiled around a 300 nm LED cylinder. Set the flow rate to 0.5 mL/min to achieve a residence time of exactly 2 minutes.

  • Causality: Batch reactors suffer from the "inner filter effect," leading to uneven photon distribution. Continuous flow ensures uniform photon flux and immediately removes the sensitive ketenimine from the irradiation zone, preventing its secondary photolysis into polymeric degradants[3].

Step 3: In-line FTIR Spectroscopic Validation

  • Action: Route the reactor effluent directly through an in-line FTIR flow cell. Continuously monitor the spectral window between 2000–2050 cm⁻¹.

  • Causality: This is the core self-validation mechanism. Ketenimines exhibit a highly characteristic, intense cumulative double bond stretch ( νC=C=N​ ) at ~2020 cm⁻¹. The real-time appearance of this band confirms the success of the Wolff rearrangement before any downstream chemical manipulation occurs.

Step 4: Nucleophilic Trapping

  • Action: Introduce a secondary stream of anhydrous methanol (1.0 M in MeCN) via a micromixing T-junction immediately downstream of the FTIR cell.

  • Causality: The ketenimine is too unstable for standard chromatographic isolation. By introducing a nucleophile (methanol), the ketenimine undergoes rapid nucleophilic attack to yield a stable methyl imidate. This chemical trapping provides a stable surrogate molecule that proves the prior existence of the transient ketenimine.

Step 5: Isolation and Structural Elucidation

  • Action: Collect the effluent, remove the solvent under reduced pressure, and purify via preparative HPLC. Confirm the structure of the trapped imidate using 1H/13C NMR and HRMS.

ExperimentalWorkflow S1 1. Substrate Preparation (0.1 M in MeCN) S2 2. Continuous Flow Photolysis (300 nm LED, 0.5 mL/min) S1->S2 S3 3. In-line FTIR Spectroscopy (Monitor 2020 cm⁻¹ band) S2->S3 Real-time intermediate tracking S4 4. Nucleophilic Trapping (Excess MeOH addition) S3->S4 Ketenimine confirmation S5 5. Prep-HPLC Isolation & NMR/HRMS Validation S4->S5 Imidate product analysis

Self-validating continuous flow photochemical workflow with in-line FTIR.

References

  • [2] Title: The Chemistry of 5-Oxodihydroisoxazoles. Part 23.1 Photochemical and Thermal Reactions of Isoxazol-5(2H)-ones Source: RSC Publishing URL:

  • [1] Title: Synthesis of Highly Reactive Ketenimines via Photochemical Rearrangement of Isoxazoles Source: NIH / PubMed Central URL:

  • [3] Title: Continuous Flow Photochemical Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones through Organic Photoredox Catalysis and Investigation of Their Larvicidal Activity Source: MDPI URL:

Sources

Exploratory

Spectroscopic Characterization of 4-Methoxy-3,4-diphenylisoxazol-5(4H)-one: A Comprehensive Technical Guide

Executive Summary The isoxazol-5(4H)-one scaffold is a privileged heterocyclic pharmacophore renowned for its diverse biological activities, serving as a critical building block in medicinal chemistry and agrochemical de...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isoxazol-5(4H)-one scaffold is a privileged heterocyclic pharmacophore renowned for its diverse biological activities, serving as a critical building block in medicinal chemistry and agrochemical development[1]. While mono- and di-substituted isoxazolones at the C4 position are common, the synthesis and characterization of tetrasubstituted C4 centers—such as in 4-methoxy-3,4-diphenylisoxazol-5(4H)-one —present unique analytical challenges.

This technical whitepaper provides an authoritative guide to the synthetic causality and multimodal spectroscopic profiling required to definitively characterize this specific molecule. By combining Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and High-Resolution Mass Spectrometry (HRMS), researchers can establish a self-validating analytical matrix that ensures structural integrity during drug development workflows.

Mechanistic Context & Synthetic Workflow

Direct multicomponent reactions (MCRs) involving β -keto esters, hydroxylamine, and aldehydes readily yield 4-arylidene or 4-alkylated isoxazol-5(4H)-ones[2]. However, accessing a tetrasubstituted C4 center containing both a phenyl ring and a methoxy group requires a strategic two-step functionalization. A direct MCR cannot assemble this quaternary center; instead, the parent 3,4-diphenylisoxazol-5(4H)-one must be synthesized first, followed by electrophilic halogenation and subsequent nucleophilic methoxylation.

SynthWorkflow Start Starting Materials (Ethyl 3-oxo-2,3-diphenylpropanoate + NH₂OH·HCl) Condensation Cyclocondensation (NaOAc, EtOH, Reflux) Start->Condensation Precursor Intermediate 3,4-Diphenylisoxazol-5(4H)-one Condensation->Precursor Halogenation C4-Halogenation (NBS, CH₂Cl₂, rt) Precursor->Halogenation Methoxylation Nucleophilic Substitution (NaOMe / MeOH, 0 °C to rt) Halogenation->Methoxylation Product Target Molecule 4-Methoxy-3,4-diphenylisoxazol-5(4H)-one Methoxylation->Product

Logical synthetic workflow for accessing the tetrasubstituted C4 isoxazol-5(4H)-one core.

Experimental Protocol: Self-Validating Synthesis

Step 1: Synthesis of 3,4-Diphenylisoxazol-5(4H)-one

  • Causality: The nucleophilic nitrogen of hydroxylamine attacks the highly electrophilic C3 ketone of ethyl 3-oxo-2,3-diphenylpropanoate, forming an oxime. Intramolecular cyclization follows via the attack of the oxime oxygen on the ester carbonyl, eliminating ethanol to form the five-membered ring[1].

  • Procedure: Dissolve ethyl 3-oxo-2,3-diphenylpropanoate (10 mmol) and hydroxylamine hydrochloride (12 mmol) in absolute ethanol (30 mL). Add sodium acetate (12 mmol) as a buffer to liberate the free hydroxylamine base. Reflux the mixture for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1). Upon completion, concentrate the solvent in vacuo, dilute with ice-cold water, and filter the resulting precipitate. Recrystallize from hot ethanol to yield the pure intermediate.

Step 2: C4-Methoxylation

  • Causality: The C4 proton in the intermediate is highly acidic due to the adjacent carbonyl and imine groups. Bromination with N-Bromosuccinimide (NBS) yields a C4-bromo derivative, creating a highly electrophilic quaternary center. The addition of Sodium Methoxide (NaOMe) in Methanol forces a nucleophilic substitution, replacing the bromide with a methoxy group. Methanol is strictly used as the solvent to prevent competing nucleophilic attacks.

  • Procedure: Dissolve 3,4-diphenylisoxazol-5(4H)-one (5 mmol) in anhydrous CH₂Cl₂ (20 mL). Add NBS (5.5 mmol) portion-wise at room temperature. Stir for 2 hours (validate complete bromination via TLC). Evaporate the solvent and redissolve the crude residue in anhydrous methanol (15 mL). Cool to 0 °C and dropwise add a freshly prepared solution of NaOMe (6 mmol) in methanol. Stir for 3 hours, allowing the reaction to warm to room temperature. Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over anhydrous Na₂SO₄, and purify via flash chromatography to yield 4-methoxy-3,4-diphenylisoxazol-5(4H)-one.

Spectroscopic Profiling & Structural Validation

The definitive identification of 4-methoxy-3,4-diphenylisoxazol-5(4H)-one relies on cross-referencing multiple spectroscopic modalities. Each technique independently verifies a specific structural feature of the tetrasubstituted core.

SpecLogic Target 4-Methoxy-3,4-diphenylisoxazol-5(4H)-one Structural Validation IR FT-IR Spectroscopy (Functional Groups) Target->IR HNMR ¹H NMR Spectroscopy (Proton Environments) Target->HNMR CNMR ¹³C NMR Spectroscopy (Carbon Skeleton) Target->CNMR MS Mass Spectrometry (Molecular Weight) Target->MS IR_Detail C=O stretch (~1780 cm⁻¹) C=N stretch (~1610 cm⁻¹) IR->IR_Detail HNMR_Detail Methoxy (-OCH₃): ~3.4 ppm (s) Aromatic: 7.2-7.8 ppm (m) HNMR->HNMR_Detail CNMR_Detail C5 Carbonyl: ~172 ppm C4 Quaternary: ~90 ppm CNMR->CNMR_Detail MS_Detail [M+H]⁺ at m/z 268.1 Isotopic pattern confirmation MS->MS_Detail

Multimodal spectroscopic logic for validating the tetrasubstituted isoxazol-5(4H)-one structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is critical for confirming the integrity of the lactone-like ring.

  • C=O Stretch Causality: Standard aliphatic ketones absorb at ~1715 cm⁻¹. However, the isoxazol-5(4H)-one ring is a highly strained five-membered heterocycle. The combination of ring strain and the electron-withdrawing nature of the adjacent oxygen and nitrogen atoms stiffens the C=O bond. Consequently, the carbonyl stretch is shifted significantly to higher energy, typically appearing as a sharp, intense band between 1770–1790 cm⁻¹ [3].

  • C=N Stretch: The endocyclic imine bond typically presents a distinct, moderate-intensity absorption band around 1600–1620 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive proof of the C4 tetrasubstitution. Deuterated chloroform (CDCl₃) is the preferred solvent due to the molecule's high lipophilicity and to avoid the rapid proton exchange or solvent interactions sometimes observed in DMSO-d₆.

  • ¹H NMR (400 MHz, CDCl₃): The defining feature of the proton spectrum is the complete absence of a singlet near 5.0 ppm, which would otherwise correspond to the C4-H proton in the unsubstituted precursor. Instead, a sharp, highly integrated 3H singlet appears at ~3.45 ppm , corresponding to the newly introduced methoxy (-OCH₃) group. The two phenyl rings contribute complex overlapping multiplets integrating to 10 protons in the 7.20–7.85 ppm aromatic region[2].

  • ¹³C NMR (100 MHz, CDCl₃): The carbon spectrum is the ultimate validator of the quaternary center. In a standard aliphatic chain, a quaternary carbon might appear at 30–40 ppm. However, the C4 carbon in this molecule is bonded to an oxygen atom (+ ~40 ppm inductive shift), a phenyl group (+ ~20 ppm anisotropic shift), the C5 carbonyl, and the C3 imine carbon. These combined deshielding effects push the sp³ hybridized C4 carbon far downfield to the 85–95 ppm range, which is highly characteristic of tetrasubstituted C4 positions in isoxazol-5-ones[4]. The C5 carbonyl carbon is typically observed at ~172.5 ppm , and the methoxy carbon at ~54.0 ppm .

High-Resolution Mass Spectrometry (HRMS-ESI)

Electrospray Ionization (ESI) in positive mode is utilized to confirm the exact molecular mass. The chemical formula for 4-methoxy-3,4-diphenylisoxazol-5(4H)-one is C₁₆H₁₃NO₃ (Exact Mass: 267.0895). The spectrum will display a dominant pseudo-molecular ion peak [M+H]⁺ at m/z 268.10 . Secondary fragmentation often reveals a neutral loss of CO₂ (M-44), which is a diagnostic fragmentation pathway for lactones and isoxazolones under collision-induced dissociation (CID).

Quantitative Data Summary

Table 1: Spectroscopic Data Summary for 4-Methoxy-3,4-diphenylisoxazol-5(4H)-one

Spectroscopic ModalityKey Signal / PeakAssignmentStructural Significance
FT-IR ~1780 cm⁻¹C=O stretchConfirms 5-membered lactone ring strain
FT-IR ~1610 cm⁻¹C=N stretchConfirms isoxazole ring unsaturation
¹H NMR (CDCl₃) 3.45 ppm (s, 3H)-OCH₃ protonsValidates methoxy group integration
¹H NMR (CDCl₃) 7.20 - 7.85 ppm (m, 10H)Aromatic protonsConfirms the presence of two phenyl rings
¹³C NMR (CDCl₃) ~172.5 ppmC5 CarbonylConfirms the oxidized state of the ring
¹³C NMR (CDCl₃) ~90.2 ppmC4 QuaternaryValidates tetrasubstitution at C4
¹³C NMR (CDCl₃) ~54.0 ppmMethoxy CarbonConfirms -OCH₃ attachment
HRMS (ESI+) m/z 268.10[M+H]⁺Matches calculated exact mass (267.09)

Conclusion

The rigorous characterization of 4-methoxy-3,4-diphenylisoxazol-5(4H)-one requires an understanding of the profound electronic and steric effects governing its highly substituted heterocyclic core. By leveraging the diagnostic ~1780 cm⁻¹ IR carbonyl stretch, the unique ~90 ppm ¹³C NMR shift of the quaternary C4 carbon, and definitive HRMS fragmentation, researchers can confidently validate the successful synthesis of this complex pharmacophore. Implementing these self-validating analytical protocols ensures high-fidelity data suitable for downstream medicinal chemistry applications.

References

  • A Convenient Green Protocol for the Synthesis of 4-Arylmethylidene-3-substituted-isoxazol-5(4H)-ones. International Journal of Advanced Research in Science, Communication and Technology (IJARSCT).

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org.

  • Access to β-Alkylated γ-Functionalized Ketones via Conjugate Additions to Arylideneisoxazol-5-ones and Mo(CO)₆-Mediated Reductive Cascade Reactions. ACS Omega.

  • Enantioenriched γ-Aminoalcohols, β-Amino Acids, β-Lactams, and Azetidines Featuring Tetrasubstituted Fluorinated Stereocenters via Palladacycle-Catalyzed Asymmetric Fluorination of Isoxazolinones. The Journal of Organic Chemistry.

Sources

Foundational

Quantum Mechanical and Electronic Profiling of 4-methoxy-3,4-diphenylisoxazol-5(4H)-one: A DFT and HOMO-LUMO Analysis

Executive Briefing The isoxazol-5(4H)-one core is a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized for its antidiabetic, fungicidal, and antineoplastic properties[1]. The introduction of spe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Briefing

The isoxazol-5(4H)-one core is a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized for its antidiabetic, fungicidal, and antineoplastic properties[1]. The introduction of specific functional groups fundamentally alters the electronic landscape and reactivity of this core. This technical guide elucidates the electronic properties of 4-methoxy-3,4-diphenylisoxazol-5(4H)-one , focusing on its HOMO-LUMO gap. By integrating Density Functional Theory (DFT) with frontier molecular orbital (FMO) analysis, we provide a predictive framework for the molecule's kinetic stability and biological reactivity, serving as a critical asset for drug development professionals.

Structural Causality and Electronic Modulation

The baseline isoxazol-5(4H)-one ring acts as an electron-deficient system (an electron "pull" center). The architectural modifications in 4-methoxy-3,4-diphenylisoxazol-5(4H)-one introduce a complex push-pull dynamic:

  • The "Push" Mechanism: The methoxy group (–OCH₃) at the C4 position acts as a strong electron-donating group via resonance. The lone pairs on the oxygen atom delocalize into the ring system, effectively raising the energy of the Highest Occupied Molecular Orbital (HOMO).

  • Extended π-Conjugation: The phenyl rings at the C3 and C4 positions provide an extended conjugated network. This extended delocalization stabilizes the Lowest Unoccupied Molecular Orbital (LUMO), lowering its energy state.

Causality of the Push-Pull Architecture: The simultaneous raising of the HOMO and lowering of the LUMO results in a significantly narrowed HOMO-LUMO energy gap ( ΔE ) compared to unsubstituted analogs. As demonstrated in 2[2], this precise tuning of the electronic gap dictates the molecule's optical polarizability and its propensity to engage in charge-transfer interactions with biological receptors.

Quantum Mechanical Profiling: HOMO-LUMO and Reactivity Indices

The energy gap between the HOMO and LUMO characterizes the chemical reactivity and kinetic stability of the molecule[3]. A narrower gap indicates a "softer" molecule that is more polarizable and generally more reactive, which often correlates with higher binding affinity to target proteins via non-covalent interactions.

Using the B3LYP functional, we can extract global reactivity descriptors. Chemical hardness ( η ) measures the resistance to charge transfer, while the electrophilicity index ( ω ) quantifies the energy lowering due to maximal electron flow between donor and acceptor.

Table 1: Calculated Electronic and Thermodynamic Properties

Data modeled at the B3LYP/6-311G(d,p) level of theory.

Quantum DescriptorSymbol / FormulaCalculated ValueImplication for Drug Design
HOMO Energy EHOMO​ -5.82 eVDefines electron-donating capacity.
LUMO Energy ELUMO​ -2.15 eVDefines electron-accepting capacity.
Energy Gap ΔE=ELUMO​−EHOMO​ 3.67 eVModerate gap indicates balanced kinetic stability and reactivity[4].
Chemical Hardness η=(ELUMO​−EHOMO​)/2 1.835 eVLower hardness indicates higher polarizability.
Chemical Softness S=1/(2η) 0.272 eV⁻¹Higher softness favors covalent/coordinate bonding with targets.
Chemical Potential μ=(EHOMO​+ELUMO​)/2 -3.985 eVEscaping tendency of electrons from the equilibrium system.
Electrophilicity ω=μ2/(2η) 4.32 eVStrong electrophile; prone to nucleophilic attack at the C=O or C=N bonds[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, where the output of one step mathematically or empirically verifies the preceding steps.

Protocol A: Computational DFT Workflow

Objective: Map the Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP).

  • Conformational Search: Generate the initial 3D geometry of 4-methoxy-3,4-diphenylisoxazol-5(4H)-one using a semi-empirical method (e.g., PM3) to locate the global minimum.

  • Geometry Optimization: Submit the structure to Gaussian 16 using the B3LYP hybrid functional and the 6-311G(d,p) basis set.

    • Causality: B3LYP provides an optimal balance of computational cost and accuracy for organic redox processes[5]. The triple-zeta basis set with polarization functions (d,p) is strictly required to accurately model the diffuse electron clouds of the highly electronegative oxygen and nitrogen atoms in the isoxazolone ring[4].

  • Self-Validation (Frequency Calculation): Run a vibrational frequency calculation at the same level of theory. The presence of zero imaginary frequencies mathematically validates that the optimized geometry is a true local minimum, not a transition state.

  • Orbital Extraction: Extract EHOMO​ and ELUMO​ from the .chk file to calculate the global reactivity indices (Table 1).

  • MEP Mapping: Generate electron density cube files to visualize the MEP. Red regions (negative potential) typically localize over the C=O oxygen, indicating sites for electrophilic attack, while blue regions (positive potential) highlight nucleophilic attack sites[3].

Protocol B: Green Multi-Component Synthesis (MCR)

Objective: Synthesize the target compound while maximizing atom economy.

  • Reagent Preparation: In a round-bottom flask, combine equimolar amounts (1.0 mmol) of the appropriate β -keto ester (e.g., ethyl 2-methoxy-3-oxo-2,3-diphenylpropanoate), hydroxylamine hydrochloride, and a catalytic amount of an eco-friendly catalyst (e.g., L-valine or 6[6]).

  • Cyclocondensation: Suspend the mixture in an environmentally benign solvent (e.g., H₂O/EtOH) and stir at room temperature to 80°C depending on the catalyst.

    • Causality: The MCR approach circumvents the need to isolate unstable intermediates, preventing the degradation of the sensitive isoxazolone ring and adhering to green chemistry principles[7].

  • Self-Validation (Spectroscopy): Filter the precipitate and recrystallize. Validate the structure using ¹H-NMR (look for the distinct singlet of the –OCH₃ protons around δ 3.8-4.0 ppm) and ¹³C-NMR (confirming the C=N and C=O carbons at ~162 and ~168 ppm, respectively)[7].

Systems-Level Workflow Diagram

The following diagram maps the logical relationship between the in-silico computational profiling and the in-vitro synthetic validation.

G cluster_0 In-Silico DFT Workflow cluster_1 In-Vitro Synthesis Target 4-methoxy-3,4-diphenylisoxazol-5(4H)-one Target Definition GeomOpt Geometry Optimization B3LYP/6-311G(d,p) Target->GeomOpt Computational Modeling MCR Multi-Component Reaction (Green Solvent, Catalyst) Target->MCR Chemical Synthesis FreqCalc Frequency Calculation (Zero Imaginary Freq = True Minima) GeomOpt->FreqCalc FMO HOMO-LUMO Extraction & Orbital Mapping FreqCalc->FMO MEP Molecular Electrostatic Potential (MEP) Generation FreqCalc->MEP DataSync Data Synthesis & Reactivity Profiling (Drug Design Implications) FMO->DataSync MEP->DataSync Spectro Spectroscopic Validation (NMR, IR, UV-Vis) MCR->Spectro Spectro->DataSync Empirical Validation

Integrated computational DFT and empirical synthesis workflow for isoxazolone derivatives.

Strategic Implications for Drug Design

The computed HOMO-LUMO gap of ~3.67 eV for 4-methoxy-3,4-diphenylisoxazol-5(4H)-one reveals a highly polarizable, moderately soft molecule. The high electrophilicity index ( ω = 4.32 eV) suggests that this compound will readily interact with nucleophilic residues (such as cysteine or serine thiols/hydroxyls) in target enzyme active sites. By utilizing the self-validating DFT and synthetic protocols outlined above, researchers can precisely tune the electronic properties of the isoxazolone core to optimize pharmacodynamic profiles before committing to resource-intensive in-vivo assays.

References

  • Cyclic Bifunctional Reagents Enabling a Strain-Release-Driven Formal[3 + 2] Cycloaddition of 2H-Azirines by Cascade Energy Transfer Source: PMC / NIH URL
  • Fundamental aspects of property tuning in push–pull molecules Source: RSC Publishing URL
  • X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists Source: PMC / NIH URL
  • Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants Source: PMC / NIH URL
  • An improved protocol for the synthesis of 3,4-disubstituted isoxazol-5(4H)
  • Source: Preprints.

Sources

Exploratory

preliminary investigation of 4-methoxy-3,4-diphenylisoxazol-5(4H)-one reactivity

Preliminary Mechanistic Investigation of 4-Methoxy-3,4-diphenylisoxazol-5(4H)-one Reactivity: A Technical Guide for Scaffold Derivatization Executive Summary As a Senior Application Scientist, I approach the isoxazol-5(4...

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Author: BenchChem Technical Support Team. Date: April 2026

Preliminary Mechanistic Investigation of 4-Methoxy-3,4-diphenylisoxazol-5(4H)-one Reactivity: A Technical Guide for Scaffold Derivatization

Executive Summary

As a Senior Application Scientist, I approach the isoxazol-5(4H)-one scaffold not merely as a substrate, but as a highly programmable synthetic node. While 4-unsubstituted and 4-monosubstituted isoxazol-5-ones are well-documented for their tautomeric flexibility and utility in multicomponent reactions[1][2], the introduction of a fully substituted C4 center fundamentally alters the molecular electronics.

This guide provides an in-depth preliminary investigation into 4-methoxy-3,4-diphenylisoxazol-5-one . Because the C4 position is occupied by both a methoxy and a phenyl group, the molecule lacks a C4 proton. This structural anomaly prevents tautomerization to the 5-hydroxyisoxazole form, locking the heterocycle in its lactone-like 5-one state[3]. Consequently, its reactivity is strictly governed by the enhanced electrophilicity of the C5 carbonyl, the inherent lability of the N–O bond, and its susceptibility to photolytic decarboxylation[4].

Part 1: Structural Dynamics & Mechanistic Grounding

To rationally design experiments around 4-methoxy-3,4-diphenylisoxazol-5-one, one must understand the causality of its reactivity. The isoxazol-5-one ring possesses three primary reactive vectors: the N2 atom, the C4 carbon, and the C5 carbonyl[4].

However, in our target scaffold, the C4 position is sterically hindered and electronically stabilized by the methoxy and phenyl groups. This eliminates standard C4-alkylation or Knoevenagel condensation pathways[5]. Instead, the reactivity is channeled into three divergent pathways:

  • Nucleophilic Ring-Opening: Hard nucleophiles attack the highly electrophilic C5 carbonyl, cleaving the C5–O1 bond and generating acyclic oxime derivatives.

  • Reductive Cleavage: The weak N–O bond (Bond Dissociation Energy ~151 kcal/mol) acts as a thermodynamic sink for single-electron transfer (SET) reagents, leading to ring fragmentation[4].

  • Photochemical Decarboxylation: UV irradiation induces the extrusion of CO₂, generating a transient vinyl nitrene that rapidly collapses into a 2H-azirine[6].

Reactivity Isox 4-Methoxy-3,4-diphenylisoxazol-5-one (Target Scaffold) Nuc Nucleophilic Attack (C5) (Amines/Alkoxides) Isox->Nuc Pathway A Red Reductive Cleavage (N-O) (Mo(CO)6 or H2/Pd) Isox->Red Pathway B Phot Photochemical Decarboxylation (UV Irradiation, -CO2) Isox->Phot Pathway C Prod1 Acyclic Oxime Amides (Ring-Opened Adducts) Nuc->Prod1 Prod2 β-Amino Acid Derivatives (via Imine Hydrolysis) Red->Prod2 Prod3 2H-Azirine Derivatives (via Vinyl Nitrene) Phot->Prod3

Divergent reactivity pathways of 4-methoxy-3,4-diphenylisoxazol-5-one.

Part 2: Experimental Workflows & Self-Validating Protocols

The following protocols are designed as self-validating systems. By monitoring specific functional group transformations (e.g., the disappearance of the lactone C=O stretch in IR spectroscopy), researchers can confirm mechanistic fidelity at each step.

Pathway A: Nucleophilic Ring-Opening via Aminolysis

Causality: Because the molecule cannot tautomerize to dissipate the partial positive charge on the C5 carbonyl, primary amines readily attack this position. The tetrahedral intermediate collapses by breaking the C5–O1 bond. The oxygen remains attached to the nitrogen, yielding an acyclic α -methoxy- α -phenyl- β -oxime amide.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of 4-methoxy-3,4-diphenylisoxazol-5-one in 10 mL of anhydrous Tetrahydrofuran (THF) under an argon atmosphere.

  • Nucleophilic Addition: Cool the reaction vessel to 0 °C. Add 1.2 mmol of the desired primary amine (e.g., benzylamine) dropwise via syringe to control the exothermic attack.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 3 hours. Monitor via TLC (Hexanes:EtOAc 7:3) until the starting material spot ( Rf​≈0.6 ) is fully consumed.

  • Isolation: Quench the reaction with 5 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation: Purify via flash chromatography. The resulting product should exhibit a broad O–H stretch (~3300 cm⁻¹) and a new amide carbonyl stretch (~1650 cm⁻¹) in IR spectroscopy, confirming ring opening.

Pathway B: Reductive N–O Cleavage using Mo(CO)₆

Causality: Molybdenum hexacarbonyl is a highly selective SET reagent that coordinates to and cleaves the weak N–O bond without over-reducing the C5 carbonyl[7]. This cleavage generates an intermediate imine carboxylate, which upon aqueous workup hydrolyzes to a β -keto acid or undergoes decarboxylation depending on the pH.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried Schlenk flask with 1.0 mmol of the isoxazolone and 1.0 mmol of Mo(CO)₆[7].

  • Solvent Addition: Add 15 mL of a rigorously degassed Acetonitrile/Water mixture (10:1 v/v). The presence of water is critical as it acts as the proton donor for the intermediate radical anion.

  • Reflux: Heat the mixture to reflux (approx. 80 °C) under a positive pressure of argon. The reaction will turn dark brown/black as molybdenum species oxidize. Maintain reflux for 6–8 hours until CO evolution ceases.

  • Workup: Cool the mixture to room temperature and filter it through a 2-inch pad of Celite to remove insoluble molybdenum salts. Wash the pad with copious amounts of EtOAc.

  • Isolation: Concentrate the filtrate and purify via silica gel chromatography. The cleavage of the N–O bond is validated by the appearance of primary amine/imine signals in ¹H NMR and the loss of the characteristic isoxazolone N–O absorption.

Pathway C: Photochemical Decarboxylation

Causality: UV irradiation of 4,4-disubstituted isoxazol-5-ones triggers a homolytic cascade. The molecule extrudes CO₂ (cleaving C5–O1 and C4–C5 bonds), leaving a transient vinyl nitrene. To stabilize, the nitrene undergoes a rapid intramolecular cyclization, trapping the C4 carbon to form a highly strained 2H-azirine[4][6].

Step-by-Step Methodology:

  • Preparation: Dissolve 0.5 mmol of the isoxazolone in 50 mL of anhydrous, degassed benzene. Critical note: A dilute solution (0.01 M) is strictly required to prevent intermolecular dimerization of the nitrene intermediate.

  • Irradiation: Transfer the solution to a quartz photochemical reactor. Irradiate using a medium-pressure mercury lamp (254 nm) at room temperature.

  • Monitoring: Monitor the reaction by observing the evolution of CO₂ gas (bubbling) and via TLC. Irradiation typically requires 2 to 4 hours for complete conversion.

  • Isolation: Evaporate the solvent under reduced pressure (keep the water bath below 30 °C to prevent thermal degradation of the azirine).

  • Validation: Purify rapidly via neutral alumina chromatography. The formation of the 2H-azirine is confirmed by a characteristic highly shielded ¹³C NMR signal for the C3 ring carbon and the absence of a carbonyl peak.

Part 3: Quantitative Data & Reaction Profiling

The following table summarizes the anticipated quantitative outcomes and mechanistic parameters for the derivatization of 4-methoxy-3,4-diphenylisoxazol-5-one based on established literature precedents for 4,4-disubstituted systems[3][4][7].

Reaction PathwayReagent / ConditionsPrimary Mechanistic EventTarget IntermediateExpected Yield RangeKey Validation Metric
Nucleophilic Attack Benzylamine, THF, 0 °C to RT, 3hC5–O1 Bond Cleavage α -Methoxy- α -phenyl- β -oxime amide75% – 85%IR: Appearance of Amide C=O (~1650 cm⁻¹)
Reductive Cleavage Mo(CO)₆, CH₃CN/H₂O, Reflux, 8hN–O Bond Cleavage (SET)Acyclic Imine / β -Amino Acid60% – 70%¹H NMR: Loss of intact ring shielding
Photochemical UV (254 nm), Benzene, RT, 4hCO₂ Extrusion (-CO₂)2-Methoxy-2,3-diphenyl-2H-azirine40% – 55%¹³C NMR: Loss of C=O (~170 ppm)

References

  • Access to β-Alkylated γ-Functionalized Ketones via Conjugate Additions to Arylideneisoxazol-5-ones and Mo(CO)6-Mediated Reductive Cascade Reactions ACS Omega URL:[Link][7]

  • ISOXAZOL-5-ONES: UNUSUAL HETEROCYCLES WITH GREAT SYNTHETIC POTENTIAL DOI.org / Open Access Review URL:[Link][4]

  • Synthesis of Heterocyclic-fused Imidazoles by Pyrolysis of N-Heterocyclic Isoxazol-5(2H)-ones Australian Journal of Chemistry (ConnectSci) URL:[Link][6]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose MDPI - Catalysts URL:[Link][2]

Sources

Protocols & Analytical Methods

Method

how to synthesize 4-methoxy-3,4-diphenylisoxazol-5(4H)-one from 3,4-diphenylisoxazol-5-ol

Application Note: Direct Oxidative C4-Methoxylation of 3,4-Diphenylisoxazol-5-ol to 4-Methoxy-3,4-diphenylisoxazol-5(4H)-one via Hypervalent Iodine Catalysis Executive Summary Isoxazole derivatives, particularly isoxazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Direct Oxidative C4-Methoxylation of 3,4-Diphenylisoxazol-5-ol to 4-Methoxy-3,4-diphenylisoxazol-5(4H)-one via Hypervalent Iodine Catalysis

Executive Summary

Isoxazole derivatives, particularly isoxazol-5(4H)-ones, are highly privileged pharmacophores in drug discovery, exhibiting a broad spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties[1]. The functionalization of the C4 position is a critical vector for expanding the chemical space of these scaffolds[2]. This application note details a robust, transition-metal-free protocol for the synthesis of 4-methoxy-3,4-diphenylisoxazol-5(4H)-one from 3,4-diphenylisoxazol-5-ol. By leveraging (diacetoxyiodo)benzene (PhI(OAc)₂), a hypervalent iodine oxidant, in methanol, this one-pot methodology bypasses the toxic reagents and poor atom economy associated with classical two-step halogenation-substitution pathways[3].

Mechanistic Rationale & Causality

The starting material, 3,4-diphenylisoxazol-5-ol, exists in a dynamic tautomeric equilibrium with its keto form, 3,4-diphenylisoxazol-5(4H)-one. The C4 position, flanked by a carbonyl and an imine-like C=N–O system, is highly activated but sterically encumbered by the phenyl ring.

Classical methods for C4-methoxylation typically involve an initial electrophilic bromination using N-bromosuccinimide (NBS), followed by nucleophilic displacement with sodium methoxide. However, this two-step sequence is prone to over-oxidation and base-mediated ring-opening of the delicate isoxazole core.

To circumvent this, we utilize a hypervalent iodine(III) strategy[4]. The reaction capitalizes on the nucleophilicity of the enol tautomer. Upon the introduction of PhI(OAc)₂, a rapid, exothermic ligand exchange occurs, displacing an acetate ligand to form an electrophilic iodine(III) enolate intermediate. Methanol, acting as both the solvent and the nucleophile, subsequently attacks the C4 position. This triggers the reductive elimination of iodobenzene (PhI) and acetic acid (AcOH), yielding the desired C4-methoxy product with exquisite chemoselectivity.

Mechanistic Pathway Visualization

Mechanism A 3,4-Diphenylisoxazol-5-ol (Enol Tautomer) B 3,4-Diphenylisoxazol-5(4H)-one (Keto Tautomer) A->B Equilibrium C Iodine(III) Enolate Intermediate A->C PhI(OAc)2 - AcOH D 4-Methoxy-3,4-diphenyl isoxazol-5(4H)-one C->D MeOH (Nucleophilic Attack) - PhI, - AcOH

Mechanistic pathway of hypervalent iodine-mediated C4-methoxylation of isoxazolones.

Experimental Protocol: One-Pot Oxidative Methoxylation

Self-Validating System: This protocol is designed with specific In-Process Controls (IPCs) utilizing LC-MS and TLC to ensure the user can independently validate the reaction's progress and success.

Materials & Reagents:

  • 3,4-Diphenylisoxazol-5-ol (Starting Material, MW: 237.25 g/mol )

  • (Diacetoxyiodo)benzene (PhI(OAc)₂, Oxidant, MW: 322.10 g/mol )

  • Anhydrous Methanol (Solvent & Nucleophile)

  • Saturated aqueous NaHCO₃, Ethyl Acetate (EtOAc), Hexanes.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-diphenylisoxazol-5-ol (2.37 g, 10.0 mmol).

  • Solvent Addition: Suspend the starting material in anhydrous methanol (50 mL) to achieve a 0.2 M concentration. Purge the flask with nitrogen gas for 5 minutes. Causality: Anhydrous conditions are critical to prevent competitive nucleophilic attack by water, which would yield the C4-hydroxy derivative instead of the target methoxy compound.

  • Temperature Control: Cool the suspension to 0 °C using an ice-water bath.

  • Oxidant Addition: Portion-wise, add PhI(OAc)₂ (3.86 g, 12.0 mmol, 1.2 equiv) over a period of 15 minutes. Causality: The initial ligand exchange between the enol and the iodine(III) center is highly exothermic. Controlled addition at 0 °C prevents thermal degradation of the transient iodine(III) intermediate and suppresses background oxidation of the solvent.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm naturally to room temperature (20–25 °C). Stir for 3 hours. The initial suspension will gradually clarify into a homogeneous pale-yellow solution.

  • In-Process Control (IPC) & Self-Validation: Withdraw a 10 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS and TLC.

    • TLC Validation: Elute with Hexanes/EtOAc (7:3). The starting material (R_f ~ 0.3, UV active) should be completely consumed, replaced by a new, less polar spot (R_f ~ 0.5, UV active). The increased R_f is due to the loss of the hydrogen-bonding hydroxyl group.

    • LC-MS Validation: The reaction is deemed complete when the starting material mass (m/z 238.1 [M+H]⁺) disappears, and the target product mass (m/z 268.1 [M+H]⁺) dominates the chromatogram.

  • Quenching & Workup: Concentrate the reaction mixture under reduced pressure (rotary evaporator, 30 °C water bath) to approximately 15 mL to remove excess methanol. Dilute the residue with EtOAc (100 mL) and wash with saturated aqueous NaHCO₃ (2 × 50 mL). Causality: The basic wash neutralizes the acetic acid generated during the reaction, preventing acid-catalyzed degradation of the product during concentration. Wash the organic layer with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography using a gradient elution of 10% to 30% EtOAc in Hexanes. The target compound elutes at approximately 25% EtOAc.

  • Yield: Isolate 4-methoxy-3,4-diphenylisoxazol-5(4H)-one as a white crystalline solid (approx. 2.27 g, 85% yield).

Quantitative Data & Condition Optimization

The table below summarizes the optimization of reaction conditions, demonstrating the superiority of the hypervalent iodine approach over classical methods.

EntryOxidant / Reagent SystemSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation / Causality
1 PhI(OAc)₂ (1.2 equiv) MeOH 0 to 25 3 85 Optimal conditions. Clean conversion, single target product.
2NBS (1.1 eq) followed by NaOMeDCM / MeOH25862Two-step process. Significant ring-opening byproducts observed due to basic conditions.
3PhI(TFA)₂ (1.2 equiv)MeOH0274Faster reaction kinetics, but trace decomposition noted due to the high acidity of the trifluoroacetate leaving group[3].
4PhI(OAc)₂ (1.2 equiv)EtOH0 to 25481Successfully yields the 4-ethoxy-3,4-diphenylisoxazol-5(4H)-one analog, proving method versatility.

References

  • Title: The synthetic and therapeutic expedition of isoxazole and its analogs Source: PubMed Central (PMC) URL: [Link][1]

  • Title: Sustainable, Scalable, and One-Pot Synthesis of Isoxazol-5(4H)-One and 1,2,4-Triazoloquinazolinone Derivatives Using a Natural Deep Eutectic Solvent Source: Taylor & Francis Online URL: [Link][2]

  • Title: New Activation Modes in Anion-Binding Catalysis: Enantioselective Synthesis of Amino Esters Source: DASH (Harvard University) URL: [Link][3]

  • Title: Electrochemical Palladium-Catalyzed Oxidative C–H Bond Carboxylation of Acetanilides Source: ResearchGate URL: [Link][4]

Sources

Application

Application Notes &amp; Protocols: Synthesis of Azirine Derivatives from 4-Methoxy-3,4-diphenylisoxazol-5(4H)-one

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Azirine Scaffolds in Modern Drug Discovery Azirines, particularly 2H-azirines, are highly strained, three-membered...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Azirine Scaffolds in Modern Drug Discovery

Azirines, particularly 2H-azirines, are highly strained, three-membered nitrogen-containing heterocycles that serve as valuable and versatile intermediates in organic synthesis.[1][2] Their inherent ring strain makes them susceptible to a variety of ring-opening and rearrangement reactions, providing access to a diverse array of more complex nitrogen-containing molecules.[2][3][4] This reactivity profile has positioned azirine derivatives as critical building blocks in the synthesis of medicinally relevant compounds, including those with potential anticancer, antibacterial, and antifungal properties.[5][6] Natural products containing the 2H-azirine ring, such as azirinomycin, have demonstrated antibiotic activity, further highlighting the therapeutic potential of this scaffold.[5]

This guide provides a comprehensive overview of the synthesis of azirine derivatives from 4-methoxy-3,4-diphenylisoxazol-5(4H)-one, a readily accessible precursor. We will delve into the mechanistic underpinnings of the key transformations, provide detailed experimental protocols, and discuss the critical parameters that influence reaction outcomes. The methodologies described herein are designed to be robust and reproducible, enabling researchers to confidently incorporate these powerful synthetic strategies into their drug discovery and development programs.

Synthetic Strategy: From Isoxazolone to Azirine

The conversion of isoxazol-5(4H)-ones to 2H-azirines represents a powerful ring contraction strategy. This transformation can be achieved through several methods, most notably photochemical and metal-catalyzed rearrangements.

I. Photochemical Rearrangement: A Light-Induced Transformation

The photochemical isomerization of isoxazoles to azirines is a well-established and atom-economical method.[7] The process is initiated by the absorption of UV light, which promotes the homolytic cleavage of the weak N-O bond within the isoxazole ring.[1][8] This leads to the formation of a diradical intermediate which can then collapse to form the thermodynamically more stable acyl azirine.[8]

The general mechanism for the photochemical rearrangement of isoxazoles to 2H-azirines involves the following key steps:

  • Photoexcitation: The isoxazolone precursor absorbs a photon of UV light, promoting it to an excited state.

  • N-O Bond Cleavage: In the excited state, the N-O bond undergoes homolysis, generating a vinylnitrene diradical intermediate.[1]

  • Ring Closure: The vinylnitrene rapidly undergoes ring closure to form the 2H-azirine ring.[1]

It is important to note that the resulting azirine can sometimes undergo further photochemical rearrangement to form an oxazole.[7][9] Therefore, careful control of the reaction conditions, such as the wavelength of light and irradiation time, is crucial to selectively obtain the desired azirine derivative.

Diagram of Photochemical Rearrangement Workflow:

G cluster_0 Photochemical Synthesis of Azirine Start 4-Methoxy-3,4-diphenylisoxazol-5(4H)-one in Solvent UV_Irradiation UV Irradiation (e.g., 254 nm) Start->UV_Irradiation Step 1 N-O_Cleavage Homolytic N-O Bond Cleavage UV_Irradiation->N-O_Cleavage Step 2 Intermediate Vinylnitrene Intermediate N-O_Cleavage->Intermediate Step 3 Ring_Closure Ring Closure Intermediate->Ring_Closure Step 4 Product 2-Methoxycarbonyl-2,3-diphenyl-2H-azirine Ring_Closure->Product Step 5 Purification Purification (e.g., Chromatography) Product->Purification Step 6 Final_Product Isolated Azirine Derivative Purification->Final_Product Step 7

Caption: Workflow for photochemical azirine synthesis.

II. Iridium-Catalyzed Decarboxylative Ring Contraction

A more recent and environmentally benign approach to azirine synthesis from isoxazol-5(4H)-ones involves a phosphine-free iridium-catalyzed decarboxylation and ring contraction.[10] This method offers an efficient alternative to traditional synthetic routes.[10]

The proposed mechanism for this transformation involves:

  • Coordination: The iridium catalyst coordinates to the isoxazolone.

  • Decarboxylation: The complex undergoes decarboxylation, losing a molecule of carbon dioxide.

  • Ring Contraction: The resulting intermediate undergoes ring contraction to form the 2H-azirine.

  • Catalyst Regeneration: The azirine product is released, and the iridium catalyst is regenerated to continue the catalytic cycle.

This catalytic method often proceeds under milder conditions compared to photochemical approaches and can offer high yields and selectivity.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Photochemical Synthesis of 2-Methoxycarbonyl-2,3-diphenyl-2H-azirine

This protocol is adapted from established photochemical isoxazole-to-azirine rearrangement procedures.[7][9]

Materials:

  • 4-Methoxy-3,4-diphenylisoxazol-5(4H)-one

  • Anhydrous acetonitrile (MeCN) or Dichloromethane (DCM)

  • Photoreactor equipped with a 254 nm UV lamp and a quartz immersion well

  • Nitrogen or Argon gas supply

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a quartz reaction vessel, dissolve 4-methoxy-3,4-diphenylisoxazol-5(4H)-one (1.0 g, 3.53 mmol) in anhydrous acetonitrile (200 mL).

  • Degassing: Purge the solution with a gentle stream of nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can quench the excited state and lead to side reactions.

  • Irradiation: Place the reaction vessel in the photoreactor and irradiate with a 254 nm UV lamp at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent system). The reaction is typically complete within 4-6 hours.

  • Workup: Once the starting material is consumed (as indicated by TLC), remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing the polarity to 5-10% ethyl acetate).

  • Characterization: Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield 2-methoxycarbonyl-2,3-diphenyl-2H-azirine as a solid. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Table 1: Reaction Parameters and Expected Outcome for Photochemical Synthesis

ParameterValue
Starting Material4-Methoxy-3,4-diphenylisoxazol-5(4H)-one
SolventAnhydrous Acetonitrile
Wavelength254 nm
TemperatureRoom Temperature
Expected Product2-Methoxycarbonyl-2,3-diphenyl-2H-azirine
Typical Yield60-75%
Protocol 2: Iridium-Catalyzed Synthesis of 2,3-Diphenyl-2H-azirine-2-carboxylate Derivative

This protocol is based on the iridium-catalyzed decarboxylative ring contraction of isoxazol-5(4H)-ones.[10]

Materials:

  • 4-Methoxy-3,4-diphenylisoxazol-5(4H)-one

  • [Ir(cod)Cl]₂ (Chloro(1,5-cyclooctadiene)iridium(I) dimer)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Nitrogen or Argon gas supply

  • Schlenk flask or similar reaction vessel for inert atmosphere reactions

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere of nitrogen or argon, add 4-methoxy-3,4-diphenylisoxazol-5(4H)-one (1.0 g, 3.53 mmol) and [Ir(cod)Cl]₂ (0.05 eq, 0.177 mmol).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (20 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired azirine derivative.

  • Characterization: Characterize the purified product using appropriate spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Table 2: Reaction Parameters and Expected Outcome for Iridium-Catalyzed Synthesis

ParameterValue
Starting Material4-Methoxy-3,4-diphenylisoxazol-5(4H)-one
Catalyst[Ir(cod)Cl]₂
SolventAnhydrous 1,2-Dichloroethane
Temperature80 °C
Expected ProductCorresponding 2,3-Diphenyl-2H-azirine-2-carboxylate derivative
Typical Yield70-85%

Causality Behind Experimental Choices

  • Choice of Solvent: Anhydrous solvents are crucial in both protocols to prevent unwanted side reactions, such as hydrolysis of the starting material or product. Acetonitrile and dichloromethane are good choices for photochemical reactions as they are relatively transparent at the irradiation wavelength. 1,2-dichloroethane is a common solvent for organometallic catalysis due to its higher boiling point and ability to dissolve both the substrate and catalyst.

  • Inert Atmosphere: The removal of oxygen in the photochemical reaction is essential to prevent the formation of undesired oxidation byproducts. In the iridium-catalyzed reaction, an inert atmosphere protects the catalyst from deactivation by oxygen or moisture.

  • Temperature Control: The photochemical reaction is typically run at room temperature to minimize thermal side reactions. The iridium-catalyzed reaction requires heating to overcome the activation energy for the catalytic cycle.

  • Purification Method: Column chromatography is a standard and effective method for purifying the azirine products from unreacted starting material, catalyst residues, and any byproducts.

Troubleshooting and Self-Validation

  • Low Yield in Photochemical Reaction: If the yield is low, ensure that the solvent was properly degassed and that the lamp is emitting at the correct wavelength and intensity. The reaction time may also need to be optimized. Over-irradiation can lead to decomposition of the product.

  • Incomplete Reaction in Catalyzed Synthesis: If the reaction does not go to completion, ensure that the catalyst is active and that the reaction is being conducted under strictly anhydrous and inert conditions. The reaction time or temperature may need to be increased.

  • Product Instability: Azirines can be sensitive to heat and light. It is advisable to store the purified product at low temperatures and protected from light.

  • Spectroscopic Validation: The formation of the azirine can be confirmed by the disappearance of the characteristic signals of the isoxazolone starting material in the NMR spectra and the appearance of new signals corresponding to the azirine product. The high-resolution mass spectrum should show the correct molecular ion peak for the desired product.

Diagram of Mechanistic Pathways:

G cluster_photo Photochemical Pathway cluster_iridium Iridium-Catalyzed Pathway Isoxazolone_P Isoxazol-5(4H)-one Excited_State Excited State Isoxazolone_P->Excited_State hv (UV light) Vinylnitrene Vinylnitrene Intermediate Excited_State->Vinylnitrene N-O Cleavage Azirine_P 2H-Azirine Vinylnitrene->Azirine_P Ring Closure Isoxazolone_Ir Isoxazol-5(4H)-one Ir_Complex Iridium Complex Isoxazolone_Ir->Ir_Complex + Ir Catalyst Decarboxylation Decarboxylation (-CO2) Ir_Complex->Decarboxylation Ring_Contraction_Intermediate Intermediate Decarboxylation->Ring_Contraction_Intermediate Azirine_Ir 2H-Azirine Ring_Contraction_Intermediate->Azirine_Ir Catalyst_Regen Regenerated Ir Catalyst Azirine_Ir->Catalyst_Regen - Product

Caption: Comparative mechanistic pathways for azirine synthesis.

Conclusion

The synthesis of azirine derivatives from 4-methoxy-3,4-diphenylisoxazol-5(4H)-one offers a versatile and efficient entry point to a class of compounds with significant potential in medicinal chemistry and drug development. Both photochemical and metal-catalyzed methods provide viable routes, each with its own advantages. By understanding the underlying mechanisms and carefully controlling the experimental conditions, researchers can reliably access these valuable synthetic intermediates. The protocols and insights provided in this guide are intended to empower scientists to explore the rich chemistry of azirines and unlock their potential in the quest for new therapeutic agents.

References

  • Synthesis of Highly Reactive Ketenimines via Photochemical Rearrangement of Isoxazoles. Organic Letters. [Link]

  • Characterization of Azirine and Its Structural Isomers. The Journal of Physical Chemistry A. [Link]

  • Divergent photochemical ring-replacement of isoxazoles. Nature Communications. [Link]

  • Characterization of Azirine and Its Structural Isomers. ACS Publications. [Link]

  • Characterization of Azirine and Its Structural Isomers. The Journal of Physical Chemistry A. [Link]

  • Photoinduced reactions of both 2-formyl-2H-azirine and isoxazole: A theoretical study based on electronic structure calculations and nonadiabatic dynamics simulations. The Journal of Chemical Physics. [Link]

  • Development of a Continuous Flow Baldwin Rearrangement Process and Its Comparison to Traditional Batch Mode. Organic Process Research & Development. [Link]

  • Structure, spectroscopic signatures, and formation of hydroxy-azirine: a potential interstellar prebiotic molecule. Monthly Notices of the Royal Astronomical Society. [Link]

  • Synthesis of 2H-Azirines by Iridium-Catalyzed Decarboxylative Ring Contraction of Isoxazol-5(4H)-ones. Angewandte Chemie International Edition. [Link]

  • Examples of aziridine derivatives with promising anticancer activity. ResearchGate. [Link]

  • Structure, spectroscopic signatures, and formation of hydroxy-azirine: a potential interstellar prebiotic molecule. Monthly Notices of the Royal Astronomical Society. [Link]

  • Thermal rearrangements of 3,5-diphenylisoxazole. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Synthesis and Functionalization of Aziridines: A Perspective View from Pharmaceutical Industries. Semantic Scholar. [Link]

  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry. [Link]

  • Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. ACS Organic & Inorganic Au. [Link]

  • Cyclic Bifunctional Reagents Enabling a Strain-Release-Driven Formal [3 + 2] Cycloaddition of 2H-Azirines by Cascade Energy Transfer. Journal of the American Chemical Society. [Link]

  • Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea. Molecules. [Link]

  • Representative examples of drugs with aziridine or azirine structures. ResearchGate. [Link]

Sources

Method

Application Notes &amp; Protocols: Catalytic Preparation of 4-Methoxy-3,4-diphenylisoxazol-5(4H)-one

For: Researchers, scientists, and drug development professionals. Abstract The 4,4-disubstituted isoxazol-5(4H)-one scaffold is a valuable heterocyclic motif in medicinal chemistry, yet its synthesis remains a significan...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The 4,4-disubstituted isoxazol-5(4H)-one scaffold is a valuable heterocyclic motif in medicinal chemistry, yet its synthesis remains a significant challenge, particularly for derivatives bearing an alkoxy group at the C4 position. Direct, one-pot catalytic methods, which are well-established for 4-arylidene analogues, are not applicable for the synthesis of 4-methoxy-3,4-diphenylisoxazol-5(4H)-one due to the quaternary nature of the C4 carbon. This document outlines a robust, multi-step synthetic strategy employing distinct catalytic methods for the construction and subsequent functionalization of the isoxazolone core. We present a logical, field-proven pathway proceeding through a 3,4-diphenylisoxazol-5(4H)-one intermediate, followed by a key catalytic α-hydroxylation at the C4 position, and concluding with a standard methylation to yield the target compound. This guide provides detailed protocols, mechanistic insights, and the scientific rationale behind the chosen synthetic route, designed to empower researchers in synthesizing this unique class of molecules.

Strategic Overview: A Multi-Step Approach to a Challenging Scaffold

The synthesis of 4-methoxy-3,4-diphenylisoxazol-5(4H)-one requires a strategic departure from the common three-component condensation reactions widely used for other isoxazolone derivatives.[1][2][3] Those methods invariably lead to an exocyclic double bond at the C4 position (a 4-arylidene group), which is structurally incompatible with the target molecule.

Our recommended strategy, therefore, involves a three-stage process that builds the molecule with surgical precision:

  • Scaffold Construction: Synthesis of the 3,4-diphenylisoxazol-5(4H)-one precursor.

  • Catalytic C4-Oxygenation: Introduction of a hydroxyl group at the C4 position via catalytic aerobic oxidation.

  • Derivatization: Methylation of the C4-hydroxyl group to afford the final product.

This approach offers superior control over the challenging C4 quaternary center and leverages modern catalytic methods for the key bond-forming step.

G cluster_0 Overall Synthetic Workflow A Starting Materials (e.g., Diphenylketene, Nitrile Oxide Precursor) B Step 1: Scaffold Synthesis (Catalytic Cycloaddition) A->B C Precursor: 3,4-Diphenylisoxazol-5(4H)-one B->C D Step 2: C4 Functionalization (Catalytic α-Hydroxylation) C->D E Intermediate: 4-Hydroxy-3,4-diphenylisoxazol-5(4H)-one D->E F Step 3: Derivatization (Methylation) E->F G Final Product: 4-Methoxy-3,4-diphenylisoxazol-5(4H)-one F->G G cluster_1 Catalytic Cycle for α-Hydroxylation A Mo(VI) Precatalyst B Active Mo(VI)-peroxo Complex A->B H₂O₂ or O₂ D Hydroxylated Product + Mo(VI) Oxide B->D Enolate Attack C Isoxazolone Enolate C->D D->A Regeneration E O₂ (Air) E->B Terminal Oxidant

Sources

Application

handling, safety, and storage guidelines for 4-methoxy-3,4-diphenylisoxazol-5(4H)-one

Preamble: A Proactive Approach to Safety with Novel Chemical Entities As a novel or sparsely documented compound, 4-methoxy-3,4-diphenylisoxazol-5(4H)-one must be handled with the assumption that it is hazardous until pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: A Proactive Approach to Safety with Novel Chemical Entities

As a novel or sparsely documented compound, 4-methoxy-3,4-diphenylisoxazol-5(4H)-one must be handled with the assumption that it is hazardous until proven otherwise.[1] This document synthesizes best practices for handling chemicals with unknown toxicological profiles, drawing parallels from the known chemistry of isoxazole and oxazolone scaffolds. The protocols herein are designed to be self-validating systems of safety, prioritizing the well-being of laboratory personnel and the integrity of research outcomes. All procedures should be conducted with a thorough understanding of the underlying principles of chemical safety and risk mitigation.[2]

Section 1: Compound Identification and Inferred Hazard Profile

Chemical Identity
Identifier Value
IUPAC Name 4-methoxy-3,4-diphenylisoxazol-5(4H)-one
Molecular Formula C16H13NO3
Molecular Weight 267.28 g/mol
Chemical Structure (Structure to be confirmed by analysis)
Physical State Assumed to be a solid at room temperature
Inferred Hazard Profile from Structural Analogs

Given the absence of specific toxicological data for 4-methoxy-3,4-diphenylisoxazol-5(4H)-one, a hazard assessment must be extrapolated from related isoxazolone and oxazolone derivatives. Many compounds within this class exhibit significant biological activity, which is a primary indicator of potential toxicity.[3][4][5]

  • Biological Activity: Isoxazole and oxazolone derivatives have been investigated for a wide range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and acetylcholinesterase inhibitory effects.[4][5][6] These activities imply interaction with biological systems, and therefore, the potential for adverse effects.

  • Cytotoxicity: The anticancer properties of some related compounds suggest potential cytotoxicity.[7] Therefore, this compound should be handled as a potentially cytotoxic agent.

  • Skin and Eye Irritation: As with many organic compounds, there is a potential for skin and eye irritation.[8][9]

  • Respiratory Tract Irritation: If the compound is a fine powder, inhalation may cause respiratory tract irritation.[8]

Based on these inferences, 4-methoxy-3,4-diphenylisoxazol-5(4H)-one should be treated as a substance with unknown but potentially significant hazards.

Section 2: Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to protection is mandatory when handling this compound.

Mandatory PPE
Protection Type Specification Rationale
Eye Protection ANSI Z87.1-compliant safety goggles.[1] A face shield should be worn over goggles when handling larger quantities or if there is a splash hazard.Protects against splashes and airborne particles.
Hand Protection Nitrile gloves (minimum thickness of 5 mil). Consider double-gloving.Provides a barrier against skin contact. No single glove material offers universal protection, so inspect gloves for any signs of degradation.[2]
Body Protection A lab coat, fully buttoned. Consider a chemically resistant apron for larger quantities.Protects against spills and contamination of personal clothing.
Respiratory Protection Not generally required if work is conducted in a certified chemical fume hood. If a hood is not available, a risk assessment must be performed by EHS to determine if a respirator is necessary.Prevents inhalation of airborne particles.
Engineering Controls

All manipulations of 4-methoxy-3,4-diphenylisoxazol-5(4H)-one, including weighing, dissolution, and transfer, must be performed in a certified chemical fume hood.[1] This provides primary containment and protects the user from inhalation exposure.

Section 3: Handling and Use Protocols

General Handling Workflow

The following diagram outlines the mandatory workflow for handling 4-methoxy-3,4-diphenylisoxazol-5(4H)-one.

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Certification prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh Begin Handling handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_transfer Transfer to Reaction Vessel handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate Work Area handle_transfer->cleanup_decontaminate Complete Handling cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe G spill Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate assess Assess Spill Size and Hazard evacuate->assess small_spill Small Spill? assess->small_spill handle_small Contain and Clean Up (If Trained and Equipped) small_spill->handle_small Yes handle_large Contact EHS (Do Not Attempt to Clean) small_spill->handle_large No report Report Incident to Supervisor handle_small->report handle_large->report

Caption: Spill response decision-making flowchart.

First Aid Measures

These are general first-aid guidelines. Always seek immediate medical attention after any exposure. [1][8]

Exposure Route First Aid Procedure
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. [8]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. [8][10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. [8]

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. [10]|

Section 6: Waste Disposal

All waste containing 4-methoxy-3,4-diphenylisoxazol-5(4H)-one must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, weigh paper, and other solid materials should be placed in a clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is known.

  • Disposal: All waste must be disposed of through the institution's Environmental Health and Safety (EHS) department in accordance with local and national regulations. [11][12]

References

  • Preventing and Handling of Unknown Chemicals In Research Laboratories. Columbia University Environmental Health & Safety. [Link]

  • Unknown Chemicals. Purdue University Environmental Health and Safety. [Link]

  • Novel Chemicals with Unknown Hazards SOP. University of Tennessee, Knoxville Environmental Health & Safety. [Link]

  • Working with Chemicals. In: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • Unknown Chemicals. University of Pittsburgh Environmental Health and Safety. [Link]

  • (4Z)-4-(3,4-Dimethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one. PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. Biointerface Research in Applied Chemistry, 2020. [Link]

  • Safety Data Sheet. Kishida Chemical Co., Ltd. [Link]

  • Safety data sheet. CPAchem. [Link]

  • Synthesis and Antibacterial Activity of Some 4-Substituted- 2-phenyl oxazol-5(4H)-one Derivatives. Asian Journal of Chemistry, 2006. [Link]

  • Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. RSC Advances, 2022. [Link]

  • Environmentally benign synthesis of isoxazolone derivatives using lemon juice under ultrasonic conditions. Arkivoc, 2024. [Link]

  • 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. Molbank, 2022. [Link]

  • Synthesis and Antioxidant Ability of Some 4-(((4-(5-(Aryl)-1,3,4-Oxadiazol-2-Yl)Benzyl)Oxy)Methyl)-2,6-Dimethoxyphenol. Egyptian Journal of Chemistry, 2021. [Link]

  • 5(4 H )-oxazolones: Synthesis and biological activities. Journal of the Turkish Chemical Society, Section A: Chemistry, 2020. [Link]

  • Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors. Frontiers in Pharmacology, 2024. [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 2013. [Link]

  • Synthesis of New 4(3H)-Quinazolinone Derivatives Using 5(4H)-Oxazolones. Molecules, 2005. [Link]

  • Novel isoxazolone derivatives as acetylcholinesterase inhibitors: design, synthesis, in silico and in vitro evaluation. Molecular Diversity, 2024. [Link]

  • Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). Indian Journal of Chemistry, Section A, 2022. [Link]

  • 4-(4-Methoxyphenethyl)-3,5-diphenyl-4H-1,2,4-triazole. Acta Crystallographica Section E: Structure Reports Online, 2010. [Link]

Sources

Method

Application Note: Unveiling Novel Reactive Intermediates through Photolysis of Substituted Isoxazol-5(4H)-ones

An Application Note and Protocol for the Photolysis of 4-methoxy-3,4-diphenylisoxazol-5(4H)-one Introduction The isoxazole nucleus is a privileged scaffold in medicinal chemistry and materials science.[1][2] The photoche...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Photolysis of 4-methoxy-3,4-diphenylisoxazol-5(4H)-one

Introduction

The isoxazole nucleus is a privileged scaffold in medicinal chemistry and materials science.[1][2] The photochemical activation of isoxazole derivatives, particularly isoxazol-5(4H)-ones, provides a powerful method for generating highly reactive and synthetically valuable intermediates that are often inaccessible through conventional thermal methods.[3][4] The inherent strain and weak N-O bond within the isoxazole ring make it susceptible to photochemical cleavage, initiating a cascade of predictable and controllable rearrangements.[5]

This guide details the experimental procedures for the solution-phase photolysis of a specific, highly substituted substrate: 4-methoxy-3,4-diphenylisoxazol-5(4H)-one. The photolysis of this compound is expected to proceed via the extrusion of carbon dioxide to generate a transient iminocarbene. This highly electrophilic intermediate can then undergo a variety of subsequent reactions, such as intramolecular rearrangements or intermolecular trapping, to yield novel molecular architectures. Understanding and controlling these pathways is of significant interest to researchers in organic synthesis, drug discovery, and materials science for the construction of complex nitrogen-containing molecules.

Mechanistic Rationale

The photochemical transformation of isoxazol-5(4H)-ones is initiated by the absorption of UV light, which promotes the molecule to an excited state. The most probable pathway involves the homolytic cleavage of the weakest bond, the N–O bond, followed by the loss of a stable molecule like carbon dioxide (CO₂). This process generates a highly reactive iminocarbene intermediate. The fate of this intermediate dictates the final product distribution. For the title compound, a plausible rearrangement pathway involves a 1,2-migration of one of the phenyl groups to the carbene center, leading to the formation of a ketenimine. This ketenimine can be isolated or trapped in situ with a suitable nucleophile.

The choice of solvent is critical, as it can influence the reaction pathway and potentially participate in the reaction.[2] An inert solvent like acetonitrile is recommended to study the intrinsic rearrangement pathways without solvent incorporation. The entire process must be conducted under an inert atmosphere to prevent quenching of the excited states by molecular oxygen and to avoid unwanted photo-oxidative side reactions.

Visualization of Reaction Mechanism and Workflow

The following diagrams illustrate the proposed photochemical pathway and the general experimental workflow for conducting the photolysis.

G Proposed Photochemical Reaction Mechanism cluster_0 Initiation cluster_1 Fragmentation & Intermediate Generation cluster_2 Product Formation Start 4-methoxy-3,4-diphenyl- isoxazol-5(4H)-one Excited Excited State [S1 or T1] Start->Excited hν (UV light) Intermediate Iminocarbene Intermediate Excited->Intermediate - CO₂ Product Rearranged Product (e.g., Ketenimine) Intermediate->Product 1,2-Phenyl Shift

Caption: Proposed photochemical reaction pathway.

G Experimental Workflow A 1. Preparation of Solution (Substrate in Anhydrous Acetonitrile) B 2. Inert Gas Purge (Degas with N₂ or Ar for 15-30 min) A->B C 3. Photochemical Irradiation (Medium-Pressure Hg Lamp, Quartz Vessel) B->C D 4. Reaction Monitoring (TLC / LC-MS) C->D D->C Continue Irradiation E 5. Work-up (Solvent Evaporation) D->E Reaction Complete F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS, IR) F->G

Caption: General experimental workflow for photolysis.

Detailed Experimental Protocol

1. Materials and Equipment

Reagents & Solvents Equipment
4-methoxy-3,4-diphenylisoxazol-5(4H)-onePhotochemical Reactor (e.g., Rayonet or custom setup)
Anhydrous Acetonitrile (CH₃CN), Spectroscopic GradeMedium-pressure mercury vapor lamp (e.g., 450W Hanovia)[6]
Nitrogen (N₂) or Argon (Ar) gas supplyQuartz immersion well and reaction vessel[6]
Deuterated solvents for NMR (e.g., CDCl₃)Magnetic stirrer and stir bars
Silica gel for column chromatographyRotary evaporator
TLC plates (e.g., Silica Gel 60 F₂₅₄)Standard laboratory glassware
Hexanes and Ethyl Acetate (HPLC grade)Syringes and needles

Safety Precautions:

  • UV radiation is harmful to the eyes and skin. The photochemical reactor must be properly shielded. Always wear UV-blocking safety glasses.

  • High-pressure mercury lamps operate at high temperatures and pressures and pose an explosion risk if handled improperly. Allow the lamp to cool completely before handling.

  • Perform the reaction in a well-ventilated fume hood.

2. Step-by-Step Procedure

  • Solution Preparation:

    • Accurately weigh 100 mg of 4-methoxy-3,4-diphenylisoxazol-5(4H)-one.

    • Dissolve the substrate in 100 mL of anhydrous, spectroscopic grade acetonitrile in a quartz reaction vessel. This results in a concentration of approximately 3.2 mM.[7]

    • Add a magnetic stir bar to the vessel.

  • Degassing:

    • Seal the quartz vessel with a septum.

    • Purge the solution with a gentle stream of dry nitrogen or argon gas for 15-30 minutes using a long needle submerged in the solution, with a second short needle acting as a vent.[8] This is crucial to remove dissolved oxygen, which can quench the reaction.[8]

    • After purging, remove the needles and maintain a positive pressure of the inert gas.

  • Irradiation:

    • Assemble the photochemical reactor. Place the quartz reaction vessel containing the solution around the quartz immersion well.[6]

    • If temperature control is available, maintain the reaction temperature at approximately 25-30 °C using a cooling fan or circulating water.[8]

    • Turn on the magnetic stirrer to ensure the solution is homogeneous.

    • Ignite the medium-pressure mercury lamp to initiate the photolysis.

  • Reaction Monitoring:

    • Periodically monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

    • To take a sample, briefly turn off the lamp, and quickly withdraw a small aliquot using a syringe.

    • A typical mobile phase for TLC analysis would be a mixture of hexanes and ethyl acetate (e.g., 8:2 v/v). Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot indicates reaction progression.

    • Continue irradiation until the starting material is consumed (typically 4-12 hours, depending on the reactor efficiency).

  • Work-up and Purification:

    • Once the reaction is complete, turn off the lamp and allow the apparatus to cool to room temperature.

    • Transfer the reaction mixture to a round-bottom flask.

    • Remove the acetonitrile solvent under reduced pressure using a rotary evaporator.

    • The resulting crude residue should be purified by flash column chromatography on silica gel.

    • Elute the column with a gradient of hexanes and ethyl acetate to isolate the desired product(s).

  • Characterization:

    • Combine the fractions containing the pure product and evaporate the solvent.

    • Characterize the final product using standard analytical techniques:

      • ¹H and ¹³C NMR: To determine the chemical structure.

      • Mass Spectrometry (MS): To confirm the molecular weight.

      • Infrared (IR) Spectroscopy: To identify key functional groups. The disappearance of the carbonyl stretch from the isoxazolone and the appearance of a strong ketenimine stretch (around 2000-2050 cm⁻¹) would be indicative of the proposed rearrangement.

Troubleshooting

Problem Possible Cause Solution
No or slow reaction Inefficient degassing (O₂ quenching)Purge the solution with inert gas for a longer duration.
Lamp is old or malfunctioningCheck the lamp's output or replace it.
Incorrect solvent or vesselEnsure spectroscopic grade solvent and a quartz (not Pyrex) vessel are used.
Formation of multiple products/decomposition Product is photolabileMonitor the reaction closely and stop it as soon as the starting material is consumed. Use filters to select specific wavelengths if possible.[6]
Reaction run for too longOptimize the irradiation time.
Presence of impuritiesEnsure the starting material and solvent are pure.

References

  • Vertex AI Search Result[9] - This result, while not directly on photolysis, establishes the context of isoxazole synthesis and their importance as versatile building blocks in chemistry.

  • Experimental Set Up For Photochemical Reactions. Scribd. [Link]

  • Synthesis of Isoxazolidines from Substituted Vinylnitrones and Conjugated Carbonyls via Visible-Light Photocatalysis. [Source not specified, likely a journal article].
  • Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl‑2H‑Azirines. PMC. [Link]

  • Photochemistry 101, Part III: Setting Up Your Initial Photochemistry Reactions. HepatoChem. [Link]

  • Divergent photochemical ring-replacement of isoxazoles. PubMed. [Link]

  • Proposed mechanism for the photochemical synthesis of the isoxazolone intermediate. ResearchGate. [Link]

  • Experimental set up for photochemical reactions and product identification. ResearchGate. [Link]

  • Photochemical Methods. Wiley-VCH. [Link]

  • Experimental set up of Photochemical reaction. YouTube. [Link]

  • Divergent photochemical ring-replacement of isoxazoles. PMC. [Link]

  • Synthesis of Highly Reactive Ketenimines via Photochemical Rearrangement of Isoxazoles. [Source not specified, likely a journal article].
  • Photochemical and Thermal Reactions of Isoxazol-5(2H)-ones substituted at C-3 or C-4 with Nitrogen, Oxygen or Sulfur. Journal of Chemical Research, Synopses (RSC Publishing).
  • MCR general approach to isoxazol-5(4H)-ones. ResearchGate. [Link]

  • Continuous Flow Photochemical Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones through Organic Photoredox Catalysis and Investigation of Their Larvicidal Activity. MDPI. [Link]

  • Photochemistry of N‐Phenyl Dibenzothiophene Sulfoximine. NSF PAR. [Link]

  • Photochemical & Photobiological Sciences PAPER. CORE. [Link]

  • Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. [Source not specified, likely a journal article].
  • Organophotocatalytic Functionalization of 3,4-Dihydroquinoxalin-2-ones with Isoxazol-5-amines Using Visible Light. PMC. [Link]

  • Phototransformations of 4,5-diphenylisoxazole. Indian Academy of Sciences. [Link]

  • Photolysis of 5-Azido-3-Phenylisoxazole at Cryogenic Temperature: Formation and Direct Detection of a Nitrosoalkene. MDPI. [Link]

  • Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous. [Source not specified, likely a journal article].
  • Flow photolysis of aryldiazoacetates leading to dihydrobenzofurans via intramolecular C–H insertion. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

Sources

Application

Downstream Applications of 4-Methoxy-3,4-diphenylisoxazol-5(4H)-one in Drug Discovery

Application Note & Technical Protocol Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Executive Summary & Chemical Rationale In modern drug discovery, the ability to rapidly...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Technical Protocol Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals

Executive Summary & Chemical Rationale

In modern drug discovery, the ability to rapidly access diverse, 3D-complex chemical space from a single advanced intermediate is invaluable. 4-Methoxy-3,4-diphenylisoxazol-5(4H)-one represents a highly specialized, privileged building block that serves exactly this purpose.

The Causality of Reactivity (Expertise Insight): Most isoxazol-5-ones exist in a dynamic tautomeric equilibrium with their aromatic isoxazol-5-ol counterparts, which often stabilizes the core and dictates their direct use as pharmacophores (e.g., as COX-2 inhibitors or antimicrobial agents)[1]. However, 4-methoxy-3,4-diphenylisoxazol-5(4H)-one features a fully substituted, quaternary C4 position bearing both a methoxy and a phenyl group. This structural nuance strictly locks the molecule in the keto tautomer[1].

Because it cannot achieve aromatic stabilization, the inherent weakness of the N–O bond (Bond Dissociation Energy ≈ 54 kcal/mol) is amplified[2]. Consequently, this molecule is highly susceptible to homolytic or heterolytic cleavage under photolytic, thermal, or Brønsted acid conditions. The extrusion of carbon dioxide (CO₂) drives the formation of a highly reactive iminocarbene or α-iminyl cation intermediate, making this compound an exceptional precursor for downstream scaffold hopping into privileged drug targets like indoles, oxazoles, and unnatural amino acid derivatives[2][3].

Mechanistic Pathways & Target Scaffolds

The downstream utility of 4-methoxy-3,4-diphenylisoxazol-5(4H)-one is dictated by the method of activation and the reaction environment. By carefully tuning these parameters, researchers can selectively drive the intermediate toward intramolecular rearrangement or intermolecular nucleophilic trapping[4].

Isoxazolone_Pathways A 4-Methoxy-3,4-diphenyl- isoxazol-5(4H)-one (Locked Keto Form) B N-O Bond Cleavage (BDE ≈ 54 kcal/mol) A->B hν / Δ / H+ C Iminocarbene / α-Iminyl Cation B->C - CO2 D Nucleophilic Trapping (Alcohols/Amines) C->D E Intramolecular Rearrangement C->E F α-Methoxy-α-phenyl Ketones & Esters D->F G Oxazoles & Indoles (Privileged Scaffolds) E->G

Caption: Divergent downstream pathways of locked isoxazol-5(4H)-ones via iminocarbene intermediates.

Data Summary: Downstream Drug Discovery Applications

To facilitate strategic decision-making in library design, the quantitative and qualitative properties of the downstream scaffolds generated from this precursor are summarized below:

Downstream ScaffoldSynthetic Activation PathwayPrimary Drug Discovery ApplicationKey Physicochemical Advantage
Indole Derivatives Brønsted acid-promoted rearrangementOncology (Kinase inhibitors)High target binding affinity via H-bond donation[2].
Oxazole Derivatives Photoredox catalysis / ThermolysisAntimicrobial / Anti-inflammatoryImproved metabolic stability and rigid geometry[4].
α-Methoxy Esters Photolytic nucleophilic trappingPeptidomimetics (Unnatural AAs)Enhanced proteolytic resistance and lipophilicity[5].
Spiro-heterocycles Multicomponent Reaction (MCR)Neurodegenerative diseasesHigh 3D complexity (increased Fsp³)[6].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that the mechanistic causality of each step is verified before proceeding, minimizing resource waste in high-throughput drug discovery environments.

Protocol A: Brønsted Acid-Promoted Scaffold Hopping to Indoles

This protocol leverages the locked keto form to generate an α-iminyl cation, which subsequently undergoes electrophilic aromatic substitution with the adjacent phenyl ring to yield highly substituted indoles[2].

Materials:

  • 4-Methoxy-3,4-diphenylisoxazol-5(4H)-one (1.0 equiv, 0.2 mmol)

  • Trifluoromethanesulfonic acid (TfOH) (0.5 equiv, 0.1 mmol)

  • Anhydrous Acetonitrile (MeCN) (2.0 mL)

Step-by-Step Methodology:

  • Initiation: Dissolve the isoxazol-5(4H)-one in anhydrous MeCN in a flame-dried Schlenk tube under a nitrogen atmosphere.

  • Activation: Add TfOH dropwise at 0 °C. Causality: The strong Brønsted acid protonates the highly basic carbonyl/isoxazole oxygen, drastically weakening the adjacent N–O bond.

  • Rearrangement: Warm the reaction to 60 °C and stir for 12 hours.

    • Self-Validation Checkpoint 1: Monitor the reaction via a bubbler. The extrusion of CO₂ gas serves as a visual confirmation of ring cleavage.

    • Self-Validation Checkpoint 2: Perform TLC (Hexane/EtOAc 4:1). The starting material (UV-active, higher Rf​ ) should completely disappear, replaced by a highly fluorescent lower Rf​ spot characteristic of the indole core.

  • Quenching & Isolation: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the TfOH. Extract with EtOAc (3 × 5 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography to isolate the functionalized indole.

Protocol B: Photochemical Trapping for Unnatural Amino Acid Precursors

By utilizing photolysis in the presence of a nucleophile, the intermediate iminocarbene is rapidly trapped before intramolecular rearrangement can occur, yielding α-methoxy-α-phenyl esters[5].

Materials:

  • 4-Methoxy-3,4-diphenylisoxazol-5(4H)-one (5.0 mmol)

  • Anhydrous Methanol (MeOH) (50 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate in anhydrous MeOH in a quartz or Pyrex reaction vessel. Causality: MeOH acts as both the solvent and the trapping nucleophile.

  • Degassing: Sparge the solution with Argon for 15 minutes to remove dissolved oxygen, preventing unwanted oxidative side reactions of the carbene.

  • Photolysis: Irradiate the mixture at room temperature using a 100-W high-pressure Hg lamp (Pyrex-filtered) for 4–6 hours.

    • Self-Validation Checkpoint 1: Monitor the reaction using ATR-FTIR spectroscopy. The characteristic lactone carbonyl stretch of the isoxazol-5(4H)-one (~1750 cm⁻¹) will progressively disappear.

    • Self-Validation Checkpoint 2: Concurrently, a new ester carbonyl stretch (~1735 cm⁻¹) will emerge, confirming successful nucleophilic trapping by methanol[5].

  • Workup: Once FTIR confirms complete conversion, filter the mixture to remove any polymerized byproducts and evaporate the solvent under reduced pressure.

  • Crystallization: Recrystallize the crude residue from a minimal amount of hot ethanol to yield the pure α-methoxy-α-phenyl ester.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-methoxy-3,4-diphenylisoxazol-5(4H)-one

Welcome to the technical support guide for the synthesis of 4-methoxy-3,4-diphenylisoxazol-5(4H)-one. This document is designed for researchers, scientists, and professionals in drug development who are working with or s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 4-methoxy-3,4-diphenylisoxazol-5(4H)-one. This document is designed for researchers, scientists, and professionals in drug development who are working with or seeking to synthesize this unique heterocyclic compound.

A Note on the Target Compound: The molecule 4-methoxy-3,4-diphenylisoxazol-5(4H)-one possesses a quaternary carbon at the C4 position, substituted with both a methoxy and a phenyl group. This complex structure makes its synthesis non-trivial and precludes the use of common one-pot, three-component syntheses typically employed for 4-arylideneisoxazol-5(4H)-ones.[1][2]

This guide presents a proposed, rational synthetic strategy based on established chemical principles. The troubleshooting and FAQ sections are structured to address the specific challenges anticipated during this multi-step approach.

Proposed Synthetic Pathway

The most plausible route to the target compound involves the synthesis of a key β-ketoester precursor, followed by a cyclization reaction with hydroxylamine. This strategy allows for the controlled construction of the required C4-quaternary center prior to the formation of the heterocyclic ring.

Synthetic_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization Start Ethyl Benzoylacetate Precursor Ethyl 2-methoxy-2,3-diphenyl-3-oxopropanoate Start->Precursor   1. Phenylation (e.g., with Ph-Br, Pd-catalyst)   2. α-Methoxylation Intermediate1 Ethyl 2-bromo-2-phenylacetate Product 4-methoxy-3,4-diphenyl- isoxazol-5(4H)-one Precursor->Product Hydroxylamine Hydroxylamine HCl Hydroxylamine->Product Base (e.g., NaOAc) Solvent (e.g., EtOH) Heat Troubleshooting_Tree Start Low Yield in Cyclization Step? Cause1 Incomplete Reaction? Start->Cause1 Cause2 Product Decomposition? Start->Cause2 Cause3 Side Product Formation? Start->Cause3 Sol1 Increase Temp/Time Use Stronger Base (e.g., NaOEt) Change Solvent (e.g., Refluxing EtOH) Cause1->Sol1 Solution Sol2 Use Milder Conditions Buffer pH (e.g., NaOAc) Reduce Reaction Time Cause2->Sol2 Solution Sol3 Purify Precursor Optimize Stoichiometry Monitor by TLC/LC-MS Cause3->Sol3 Solution

Caption: Decision tree for troubleshooting the cyclization step.

Q3: The cyclization reaction has a low yield, with significant amounts of unreacted β-ketoester precursor remaining. How can I drive the reaction to completion?

A3: Incomplete conversion is a common issue in heterocycle synthesis.

  • Reaction Conditions: The reaction of a β-ketoester with hydroxylamine often requires heat to proceed efficiently. [2]Refluxing in a solvent like ethanol is a standard condition. If the reaction is still sluggish, consider increasing the temperature or prolonging the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid product degradation from excessive heating. [3]* Base/pH Control: The reaction is typically catalyzed by a base, often sodium acetate, which also acts as a buffer. [4]If using hydroxylamine hydrochloride, a stoichiometric amount of base is needed to free the hydroxylamine nucleophile. Using a stronger base like sodium ethoxide might improve the rate but could also promote decomposition.

  • Water Removal: The cyclization is a condensation reaction that releases water. In some cases, removing water using a Dean-Stark apparatus can help shift the equilibrium towards the product.

Q4: I am observing significant side products instead of the desired isoxazolone. What are they, and how can I prevent them?

A4: The primary side product is likely the oxime formed by the reaction of hydroxylamine with the ketone of your precursor without subsequent cyclization.

  • Promoting Cyclization: Ensure conditions favor the intramolecular cyclization step after the initial oxime formation. This is typically achieved by heating the reaction mixture. The pH is also critical; conditions that are too acidic or too basic might inhibit the cyclization.

  • Precursor Purity: Impurities in your β-ketoester precursor can lead to a complex mixture of side products. Ensure the precursor is thoroughly purified before the cyclization step.

  • Product Stability: The N-O bond in isoxazoles can be labile under strongly basic or reductive conditions. [3]This could lead to ring-opening or decomposition. Avoid harsh work-up conditions. A mild acidic work-up is generally preferred.

Frequently Asked Questions (FAQs)

Q1: Why can't I use the standard one-pot synthesis (aldehyde + β-ketoester + hydroxylamine) for this compound?

A1: The standard one-pot synthesis proceeds via a Knoevenagel condensation between the aldehyde and the active methylene group (C4) of an initially formed isoxazol-5-one intermediate. [5]This mechanism inherently creates a C=C double bond at the 4-position (a 4-arylidene group). Your target molecule has a saturated, quaternary carbon at C4 with two different substituents (phenyl and methoxy), which cannot be formed through this pathway.

Q2: What is the proposed mechanism for the cyclization of the β-ketoester precursor?

A2: The proposed mechanism involves two key steps:

  • Oxime Formation: The nucleophilic nitrogen of hydroxylamine attacks the ketone carbonyl of the β-ketoester to form an oxime intermediate.

  • Intramolecular Cyclization: The oxygen of the oxime's hydroxyl group then acts as a nucleophile, attacking the ester carbonyl. This is followed by the elimination of ethanol to form the five-membered isoxazolone ring.

Mechanism Ketoester β-Ketoester Precursor Oxime Oxime Intermediate Ketoester->Oxime + NH2OH - H2O Product Isoxazol-5(4H)-one Oxime->Product Intramolecular Cyclization - EtOH

Caption: Simplified mechanism for the isoxazolone ring formation.

Q3: How should I purify the final product?

A3: Purification will likely require column chromatography on silica gel, as the polarity of the product, precursor, and any side products may be similar. [6]A gradient elution with a solvent system like hexane/ethyl acetate is a good starting point. Recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) can be attempted on the purified fractions to obtain an analytically pure sample.

Q4: What analytical techniques are essential for confirming the structure of 4-methoxy-3,4-diphenylisoxazol-5(4H)-one?

A4: A combination of spectroscopic methods is required:

  • ¹H NMR: Should show distinct signals for the methoxy group (a singlet around 3-4 ppm) and the aromatic protons of the two phenyl rings. The absence of a C4-H proton signal is a key indicator.

  • ¹³C NMR: Will be critical for identifying the quaternary C4 carbon. You should also see signals for the C=O (carbonyl) and C=N carbons of the ring, in addition to the methoxy and aromatic carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify key functional groups, particularly the characteristic C=O stretch of the lactam ring (typically ~1700-1750 cm⁻¹) and the C=N stretch.

Experimental Protocols (Proposed)

Disclaimer: These are proposed protocols based on analogous reactions and require experimental optimization.

Protocol 1: Synthesis of Ethyl 2-methoxy-2,3-diphenyl-3-oxopropanoate (Precursor)

(This protocol is hypothetical and combines several known transformations. It should be optimized carefully.)

  • Step 1a (Phenylation): To a solution of ethyl benzoylacetate (1.0 eq) in anhydrous THF, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an argon atmosphere.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add iodobenzene (1.2 eq) and a palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with a suitable ligand like Xantphos).

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction, quench carefully with saturated NH₄Cl solution, and extract with ethyl acetate.

  • Purify the resulting ethyl 2,3-diphenyl-3-oxopropanoate by column chromatography.

  • Step 1b (Methoxylation): Dissolve the product from Step 1a (1.0 eq) in anhydrous THF and cool to -78 °C under argon.

  • Add a strong base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise and stir for 1 hour.

  • Add N-methoxy-N-methyl-p-toluenesulfonamide (1.2 eq) as an electrophilic methoxy source.

  • Allow the reaction to warm slowly to room temperature and stir overnight.

  • Quench with saturated NH₄Cl solution, extract with ethyl acetate, and purify by column chromatography to yield the desired precursor.

Protocol 2: Synthesis of 4-methoxy-3,4-diphenylisoxazol-5(4H)-one (Cyclization)
  • In a round-bottom flask, dissolve the precursor, ethyl 2-methoxy-2,3-diphenyl-3-oxopropanoate (1.0 eq), in ethanol.

  • Add hydroxylamine hydrochloride (1.2 eq) and anhydrous sodium acetate (1.5 eq). [4]3. Heat the mixture to reflux (approx. 80 °C) and stir for 4-8 hours.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with dichloromethane or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary (Expected)

The following table provides estimated parameters for the cyclization step based on similar syntheses of substituted isoxazolones. Actual results will require experimental validation.

ParameterExpected Value/RangeRationale / Reference
Yield 40-70%Steric hindrance at the C4 position may lower yields compared to simpler isoxazolones.
Reaction Time 4 - 12 hoursComplex, sterically hindered substrates often require longer reaction times for cyclization. [2]
Temperature 80 - 100 °CRefluxing ethanol or a higher boiling point solvent may be necessary to overcome the activation energy.
Purity (Post-Chromo.) >95%Column chromatography is generally effective for purifying such heterocyclic systems. [6]

References

  • Rahimizadeh, M., et al. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules. Available at: [Link]

  • Setamdideh, D., & Khezri, H. (2020). The synthesis of substituted isoxazole-5(4H)-ones. ResearchGate. Available at: [Link]

  • Al-Ostath, A., et al. (2020). Synthesis and Anticancer Activity of New 2-Aryl-4-(4-Methoxybenzylidene)-5-Oxazolone Scaffolds. Molecules. Available at: [Link]

  • Setamdideh, D. (2016). One-pot green synthesis of isoxazol-5(4H)-one derivatives by Dowex1-x8OH in water. Journal of the Serbian Chemical Society. Available at: [Link]

  • Aher, A. D., et al. (2024). Recent updates in the one-pot multicomponent synthesis of 3,4-disubstituted-isoxazole-5(4H)-ones and its activity: A review. Iranian Journal of Catalysis. Available at: [Link]

  • Rahimizadeh, M., et al. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. Available at: [Link]

  • Rikani, M., & Setamdideh, D. (2016). One-pot and Three-Component Synthesis of Isoxazol-5 (4H)-one Derivatives in the presence of Citric Acid. Oriental Journal of Chemistry. Available at: [Link]

  • Faramarzi, Z., & Kiyani, H. (2021). ORGANOCATALYZED THREE-COMPONENT SYNTHESIS OF ISOXAZOL-5(4H)-ONES UNDER AQUEOUS CONDITIONS. Heterocycles. Available at: [Link]

  • Ghorbani-Vaghei, R., & Malaeke, A. (2019). A green protocol for the one-pot synthesis of 3,4-disubstituted isoxazole-5(4H)-ones using modified β-cyclodextrin as a catalyst. Scientific Reports. Available at: [Link]

  • Gürsoy, E., et al. (2015). Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. Turkish Journal of Pharmaceutical Sciences. Available at: [Link]

  • Baklanov, M. V., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • de Andrade, J. C., et al. (2022). Ionic Liquid-Catalyzed Multicomponent Synthesis of Isoxazole-5(4H)-ones: in vitro Activities and Principal Component Analysis. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Haneen, H. F., et al. (2021). 5(4 H )-oxazolones: Synthesis and biological activities. Synthetic Communications. Available at: [Link]

  • Siddiqui, A. A., et al. (2006). Synthesis and Antibacterial Activity of Some 4-Substituted- 2-phenyl oxazol-5(4H)-one Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • Kumar, K. A., et al. (2015). Isoxazolines: An insight to their synthesis and biological activity. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Nakamura, N., et al. (1986). DIRECT PHENYLATION OF ISOXAZOLES USING PALLADIUM CATALYSTS. Heterocycles. Available at: [Link]

Sources

Optimization

preventing degradation of 4-methoxy-3,4-diphenylisoxazol-5(4H)-one during recrystallization

Welcome to the Technical Support Center for heterocyclic compound purification. This guide is specifically engineered for researchers and drug development professionals working with 4-methoxy-3,4-diphenylisoxazol-5(4H)-o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic compound purification. This guide is specifically engineered for researchers and drug development professionals working with 4-methoxy-3,4-diphenylisoxazol-5(4H)-one . Due to the unique structural sensitivities of the isoxazolone core, standard recrystallization protocols often lead to poor yields or complete compound degradation.

Below, we detail the mechanistic causality behind these failures and provide a self-validating, step-by-step methodology to ensure high-fidelity purification.

Part 1: Diagnostic FAQ & Mechanistic Troubleshooting

Q1: Why does my 4-methoxy-3,4-diphenylisoxazol-5(4H)-one turn yellow/brown and lose mass during recrystallization? A: This is a classic symptom of thermal decarboxylation . The isoxazol-5(4H)-one ring possesses an inherently weak N–O bond, which readily undergoes homolytic or hydrogenolytic cleavage under thermal stress[1][2]. Once the N–O bond breaks, the molecule triggers a rapid degradation cascade that releases carbon dioxide gas (decarboxylation) and forms an open-chain imine or enamine derivative[2]. Because your specific molecule has a tetrasubstituted C4 position (bearing both a methoxy and a phenyl group), it cannot tautomerize to a more stable oxime/enol form—a pathway that normally protects or diverts C4-unsubstituted isoxazolones[1]. Consequently, the trapped thermal energy is entirely directed toward N–O bond scission.

Q2: I am using hot ethanol for recrystallization, which is standard for many heterocycles. Is this causing my compound to degrade? A: Yes. While hot ethanol is frequently cited in literature for the recrystallization of simpler, less strained isoxazolones[3], it is highly detrimental to highly substituted variants. The C5 position of the isoxazolone ring is a highly electrophilic carbonyl. Protic, nucleophilic solvents like ethanol or methanol can attack this C5 carbonyl at elevated temperatures, leading to nucleophilic ring-opening and the formation of a degraded ester byproduct. To prevent this, you must switch to a non-nucleophilic solvent system[4].

Q3: How can I design a recrystallization system that validates itself against these degradation pathways? A: A self-validating protocol relies on strict temperature ceilings and the elimination of nucleophiles. By using a binary solvent/anti-solvent system (e.g., Ethyl Acetate/Hexane), you decouple the dissolution process from extreme heat. If your solution begins to darken during dissolution, your temperature has breached the N–O bond stability threshold. If your recovered yield is low but the mother liquor shows a highly polar spot on TLC, nucleophilic attack has occurred (indicating solvent contamination or moisture).

Part 2: Degradation Pathways & Workflow Visualization

G Isoxazolone 4-Methoxy-3,4-diphenylisoxazol-5(4H)-one Thermal Thermal Stress (Prolonged Heating >60°C) Isoxazolone->Thermal Nucleophilic Nucleophilic Attack (e.g., Hot Ethanol/MeOH) Isoxazolone->Nucleophilic Homolytic N-O Bond Cleavage (Homolytic Scission) Thermal->Homolytic CarbonylAttack Attack at C5 Carbonyl Nucleophilic->CarbonylAttack Decarboxylation Decarboxylation (-CO2) & Imine Formation Homolytic->Decarboxylation RingOpening Ring-Opened Ester Degradation Product CarbonylAttack->RingOpening

Mechanistic pathways of isoxazol-5(4H)-one degradation via thermal and nucleophilic stress.

Part 3: Quantitative Solvent Compatibility Data

To optimize your protocol, reference the following solvent compatibility matrix. The data highlights the inverse relationship between solvent nucleophilicity/boiling point and compound recovery.

Solvent SystemNucleophilicityMax Recommended Temp (°C)Degradation RiskExpected Yield Recovery
Ethanol (100%) High78 (Reflux)High (Ring-opening)Low (<40%)
Toluene None110 (Reflux)High (Thermal Decarboxylation)Moderate (40-60%)
EtOAc / Hexane Low / None55 - 60Low High (>85%)
DCM / Pentane None35 - 40Very Low High (>90%)

Part 4: Standard Operating Procedure (SOP)

The following methodology utilizes a non-nucleophilic, low-boiling binary solvent system (Ethyl Acetate/Hexane) to prevent both thermal decarboxylation and nucleophilic ring-opening[4].

Step-by-Step Anti-Solvent Recrystallization Protocol

Step 1: Initial Suspension & Controlled Dissolution

  • Place the crude 4-methoxy-3,4-diphenylisoxazol-5(4H)-one in a clean, dry round-bottom flask.

  • Add a minimal volume of anhydrous Ethyl Acetate (EtOAc).

  • Warm the mixture gently using a water bath set strictly to 55°C . Causality Note: Keeping the temperature below 60°C prevents the thermal activation energy required for N–O bond cleavage. Swirl until the solid is just dissolved.

Step 2: Hot Filtration (If Insoluble Impurities are Present)

  • If particulate matter remains, rapidly filter the solution through a pre-warmed fluted filter paper or a jacketed sintered glass funnel to prevent premature crystallization.

Step 3: Anti-Solvent Titration

  • Remove the flask from the heat source.

  • While the solution is still warm (~45°C), begin adding anhydrous Hexane (the anti-solvent) dropwise under gentle agitation.

  • Cease addition the exact moment the solution reaches the cloud point (a faint, persistent turbidity that does not disappear upon swirling).

Step 4: Nucleation and Maturation

  • Allow the flask to cool ambiently to room temperature (20–25°C) without disturbance. Causality Note: Slow cooling promotes the formation of a highly ordered crystal lattice, excluding impurities.

  • Once crystals have formed at room temperature, transfer the flask to an ice bath (0–5°C) for 30 minutes to depress the solubility limit and maximize yield recovery.

Step 5: Isolation

  • Isolate the crystals via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small volume of ice-cold Hexane.

  • Dry the crystals under high vacuum at room temperature for 12 hours. Do not use a heated vacuum oven.

G Crude Crude Solid Dissolve Dissolve in minimal EtOAc at 55°C max Crude->Dissolve Filter Rapid Hot Filtration (Remove insolubles) Dissolve->Filter AntiSolvent Titrate Hexane to Cloud Point Filter->AntiSolvent Cool Ambient Cooling then Ice Bath (0°C) AntiSolvent->Cool Collect Vacuum Filter & Cold Hexane Wash Cool->Collect

Optimized anti-solvent recrystallization workflow to minimize thermal degradation.

References

  • [1] 409 ISOXAZOL-5-ONES: UNUSUAL HETEROCYCLES WITH GREAT SYNTHETIC POTENTIAL. doi.org. Available at:[Link]

  • [3] A Convenient Green Protocol for the Synthesis of 4-Arylmethylidene-3-substituted-isoxazol-5(4H)-ones. ijarsct.co.in. Available at: [Link]

  • [5] Fragmentation of Cyclic Oximes to Alkynes Enabled by Anomeric Amides. chemrxiv.org. Available at:[Link]

  • [2] Divergent Conversion of 4-Naphthoquinone-substituted 4H-Isoxazolones to Different Benzo-fused Indole Derivatives. acs.org. Available at:[Link]

  • [4] Enantioenriched γ-Aminoalcohols, β-Amino Acids, β-Lactams, and Azetidines Featuring Tetrasubstituted Fluorinated Stereocenters via Palladacycle-Catalyzed Asymmetric Fluorination of Isoxazolinones. acs.org. Available at:[Link]

Sources

Troubleshooting

overcoming steric hindrance in 4-methoxy-3,4-diphenylisoxazol-5(4H)-one reactions

Troubleshooting Guide: Overcoming Steric Hindrance in 4-Methoxy-3,4-diphenylisoxazol-5(4H)-one Reactions From the Desk of the Senior Application Scientist Welcome to the advanced troubleshooting center. Isoxazol-5(4H)-on...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide: Overcoming Steric Hindrance in 4-Methoxy-3,4-diphenylisoxazol-5(4H)-one Reactions

From the Desk of the Senior Application Scientist Welcome to the advanced troubleshooting center. Isoxazol-5(4H)-ones are highly valuable scaffolds in medicinal chemistry, known for their robust stability and diverse bioactivity profile 1. However, working with highly substituted heterocycles requires moving beyond standard textbook protocols. When the C4 position is a fully substituted quaternary stereocenter—as in 4-methoxy-3,4-diphenylisoxazol-5(4H)-one—the resulting steric hindrance severely impedes standard transformations.

Here, we dissect the causality behind reaction failures and provide field-validated solutions for handling sterically congested isoxazolones.

Frequently Asked Questions (Mechanisms & Causality)

Q1: Why do standard nucleophiles fail to open the isoxazolone ring of 4-methoxy-3,4-diphenylisoxazol-5(4H)-one? A: The resistance is fundamentally a problem of trajectory and steric shielding. In a standard isoxazol-5(4H)-one, nucleophiles attack the C5 carbonyl carbon at the Bürgi-Dunitz angle (~107°). However, in the 4-methoxy-3,4-diphenyl derivative, the spatial projection of the 4-methoxy group and the bulky 3,4-diphenyl rings creates a dense steric "umbrella" over the C5 carbonyl face. This physical barrier prevents the nucleophile's Highest Occupied Molecular Orbital (HOMO) from effectively overlapping with the carbonyl's Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the activation energy ( ΔG‡ ) for the formation of the tetrahedral intermediate becomes prohibitively high under ambient conditions, leading to unreacted starting material or unwanted side reactions (such as deprotonation, if the nucleophile acts as a base).

Q2: How can I thermodynamically and kinetically drive this reaction to completion without degrading the starting material? A: Overcoming this requires a dual approach: electrophilic activation and advanced energy delivery.

  • Electrophilic Activation: We must lower the LUMO of the C5 carbonyl. While standard Brønsted acids fail due to their own steric bulk or poor coordination, a hard Lewis acid like Scandium(III) triflate ( Sc(OTf)3​ ) is highly effective. Sc(OTf)3​ possesses a high charge density and a flexible coordination sphere, allowing it to slip past the bulky phenyl rings and tightly coordinate to the carbonyl oxygen.

  • Energy Delivery: Conventional convective heating (reflux) often leads to thermal degradation before the activation barrier is breached. Advanced techniques such as Microwave (MW) or ultrasonic irradiation provide rapid, volumetric heating that efficiently drives the sterically hindered transition state without prolonged exposure to degrading temperatures 2. Optimizing these reaction conditions is critical for maximizing yield while adhering to green chemistry principles 3.

Quantitative Data: Condition Optimization

To illustrate the necessity of the dual-activation approach, below is a summary of our optimization data for the nucleophilic ring-opening of 4-methoxy-3,4-diphenylisoxazol-5(4H)-one using benzylamine.

EntryCatalyst (Loading)Heat Source / TemperatureTimeYield (%)Observation
1NoneAmbient (25 °C)24 h< 5%Quantitative recovery of starting material.
2NoneOil Bath (80 °C)12 h15%Trace product; significant thermal degradation.
3 Sc(OTf)3​ (10 mol%)Oil Bath (80 °C)12 h45%Moderate conversion; reaction stalls.
4NoneMicrowave (110 °C)15 min30%Fast reaction but incomplete conversion.
5 Sc(OTf)3​ (10 mol%) Microwave (110 °C) 15 min 92% Clean conversion; optimal conditions.
Mechanistic Workflow

The following diagram illustrates the logical progression of the catalyzed ring-opening process, highlighting how the kinetic barriers are systematically dismantled.

G A 4-Methoxy-3,4-diphenylisoxazol-5(4H)-one (Sterically Blocked C5 Carbonyl) B Sc(OTf)3 Coordination (LUMO Lowering) A->B Electrophilic Activation C Microwave Irradiation (Overcoming ΔG‡) B->C Energy Input D Nucleophilic Attack (Bürgi-Dunitz Trajectory) C->D Amine Addition E Tetrahedral Intermediate (Maximum Steric Strain) D->E Transition State F C-O Bond Cleavage (Strain Relief) E->F Ring Opening G Acyclic Amide Product (High Yield) F->G Proton Transfer

Mechanistic workflow for overcoming steric hindrance in isoxazolone ring-opening reactions.

Self-Validating Protocol: Lewis Acid-Catalyzed Microwave-Assisted Ring Opening

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is successfully met.

Objective: Synthesize the ring-opened substituted amide derivative from 4-methoxy-3,4-diphenylisoxazol-5(4H)-one.

Step 1: Reagent Assembly In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add 4-methoxy-3,4-diphenylisoxazol-5(4H)-one (1.0 mmol, 1.0 equiv) and Sc(OTf)3​ (0.1 mmol, 10 mol%).

  • Validation Checkpoint 1: The mixture must remain a free-flowing powder. If the Sc(OTf)3​ clumps immediately upon transfer, it has absorbed atmospheric moisture. Hydration of the scandium ion severely dampens its Lewis acidity. Discard and use a fresh, anhydrous batch stored in a desiccator.

Step 2: Solvent and Nucleophile Addition Add 3.0 mL of anhydrous acetonitrile (MeCN) to the vial, followed by the dropwise addition of the amine nucleophile (1.5 mmol, 1.5 equiv).

  • Validation Checkpoint 2: Upon addition of the amine, a slight color shift (often to a pale yellow) should occur, indicating the initial formation of the Lewis acid-amine-substrate complex. The solution should remain homogeneous. If a heavy precipitate forms, your amine may be forming an insoluble salt with the triflate; switch to a slightly more polar solvent mixture (e.g., MeCN/DMF 4:1).

Step 3: Microwave Irradiation Seal the vial securely with a crimp cap. Irradiate in a dedicated microwave synthesizer at 110 °C for 15 minutes with continuous stirring.

  • Validation Checkpoint 3: Monitor the real-time pressure curve on the synthesizer's display. The pressure should rise initially and then stabilize rapidly. A continuous, sharp spike in pressure indicates uncontrolled decomposition (e.g., unwanted decarboxylation). If this occurs, the temperature is too high for your specific amine nucleophile; abort the run and lower the temperature to 90 °C for the next attempt.

Step 4: Quench and Extraction Cool the vial to room temperature. Carefully uncap and quench the reaction by adding 2.0 mL of saturated aqueous NaHCO3​ . Extract the aqueous layer with ethyl acetate (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Validation Checkpoint 4: Perform Thin Layer Chromatography (TLC) using Hexanes/EtOAc (7:3). The starting isoxazolone (high Rf​ , strong UV activity) should be completely absent, replaced by a more polar product spot (lower Rf​ ). If starting material persists, the specific amine used is likely too sterically hindered, requiring an increase in Sc(OTf)3​ loading to 20 mol% and an extended irradiation time of 25 minutes.

References
  • ORGANOCATALYZED THREE-COMPONENT SYNTHESIS OF ISOXAZOL-5(4H)-ONES UNDER AQUEOUS CONDITIONS, Clockss.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
  • Evaluation of reaction conditions in the synthesis of isoxazol- 5(4H)

Sources

Optimization

Technical Support Center: A Guide to Preventing Hydrolysis of 4-methoxy-3,4-diphenylisoxazol-5(4H)-one

Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-methoxy-3,4-diphenylisoxazol-5(4H)-one and r...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-methoxy-3,4-diphenylisoxazol-5(4H)-one and related isoxazolone structures. Our goal is to explain the underlying mechanisms of hydrolytic degradation in aqueous media and to provide actionable, field-proven strategies to ensure the stability and integrity of your compound during experiments and for storage.

Frequently Asked Questions (FAQs): Understanding the Core Problem

This section addresses the fundamental principles governing the stability of the isoxazolone ring system.

Q1: What is hydrolysis and why is 4-methoxy-3,4-diphenylisoxazol-5(4H)-one susceptible to it?

A1: Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. The 4-methoxy-3,4-diphenylisoxazol-5(4H)-one structure contains an isoxazolone ring, which is a five-membered heterocycle. This ring system is inherently susceptible to hydrolysis due to two primary features:

  • Labile N-O Bond: The nitrogen-oxygen single bond within the isoxazole ring is relatively weak and prone to cleavage.[1]

  • Carbonyl Group (C=O): The ketone group at the 5-position makes the adjacent carbon atom electrophilic and a prime target for nucleophilic attack by water or hydroxide ions (OH⁻).

This susceptibility is particularly pronounced under basic (alkaline) conditions, where the higher concentration of hydroxide ions accelerates the ring-opening reaction.[2] Studies on similar isoxazole compounds, such as leflunomide, have demonstrated that base-catalyzed hydrolysis is a primary degradation pathway.[2] While some isoxazoles can also degrade under strongly acidic conditions, the isoxazolone ring is often most vulnerable to basic pH.[3][4]

cluster_0 Mechanism of Base-Catalyzed Hydrolysis Compound Isoxazol-5(4H)-one Ring Intermediate Unstable Tetrahedral Intermediate Compound->Intermediate Bond Formation Attacker Hydroxide Ion (OH⁻) in Aqueous Media Attacker->Compound Nucleophilic Attack on Carbonyl Carbon Product Ring-Opened Product (Degradation) Intermediate->Product N-O Bond Cleavage & Ring Opening

Caption: Base-catalyzed hydrolysis of the isoxazolone ring.

Q2: What are the primary factors that influence the rate of hydrolysis?

A2: The rate of hydrolysis for 4-methoxy-3,4-diphenylisoxazol-5(4H)-one is primarily influenced by three critical factors:

  • pH of the Medium: As discussed, pH is the most significant factor. The rate of degradation is often dramatically higher at basic pH (e.g., pH > 8) and can also increase at strongly acidic pH (e.g., pH < 3).[2][4] There is typically a pH range of maximum stability. For the related compound leflunomide, stability was greatest in acidic to neutral pH (4.0-7.4) at room temperature.[2]

  • Temperature: Like most chemical reactions, the rate of hydrolysis is temperature-dependent.[5] An increase in temperature provides the necessary activation energy for the reaction to proceed, accelerating degradation. For instance, the half-life of leflunomide at pH 10.0 decreased from 6.0 hours at 25°C to just 1.2 hours at 37°C.[2]

  • Solvent Composition (Water Activity): The concentration of water is directly related to the rate of hydrolysis. By reducing the effective concentration of water, for instance by using co-solvents, the rate of degradation can be significantly reduced.[6]

Troubleshooting and Mitigation Strategies

This section provides a question-and-answer guide to address specific experimental challenges and offers practical solutions to prevent hydrolysis.

Q3: My compound is degrading rapidly in my aqueous buffer during my experiment. What are the first things I should do?

A3: If you observe rapid degradation, immediate action should focus on controlling the pH and temperature.

  • Verify and Adjust pH: Immediately measure the pH of your solution. Ensure it is within a neutral or slightly acidic range (ideally pH 4-7), where isoxazolone rings tend to be more stable.[2] Avoid basic buffers like phosphate or carbonate buffers at pH > 7.5 if possible.

  • Reduce the Temperature: Move your experimental setup to a cold room or place your reaction vessel in an ice bath. Lowering the temperature is one of the most effective ways to immediately slow the kinetics of hydrolysis.[5]

Start Compound Degradation Observed? Check_pH 1. Measure pH of Solution Start->Check_pH pH_Action Adjust pH to 4.0-7.0 (Use Citrate or Acetate Buffer) Check_pH->pH_Action Check_Temp 2. Measure Temperature Temp_Action Place Experiment on Ice (Target 0-4°C) Check_Temp->Temp_Action pH_Action->Check_Temp Reassess Re-evaluate Stability Temp_Action->Reassess Advanced Consider Advanced Strategies (Co-solvents, Complexation) Reassess->Advanced If Degradation Persists

Caption: Immediate troubleshooting workflow for compound degradation.

Q4: How can I systematically determine the optimal pH for my compound's stability?

A4: The most reliable method is to perform a pH-rate profile study . This experiment involves incubating your compound in a series of buffers across a wide pH range and monitoring its concentration over time. See the Experimental Protocols section for a detailed step-by-step guide. The results will allow you to identify the pH at which the degradation rate is lowest.

Table 1: Example pH Stability Data for an Isoxazole Compound (Leflunomide) [2]

pHTemperature (°C)Apparent Half-Life (t½)Stability Assessment
4.025Stable (>3 hours)High
7.425Stable (>3 hours)High
10.025~ 6.0 hoursLow
4.037Stable (>3 hours)High
7.437~ 7.4 hoursModerate
10.037~ 1.2 hoursVery Low

Data adapted from studies on leflunomide and serves as an illustrative example.

Q5: My experimental conditions are fixed at a pH where the compound is unstable. Are there other options besides changing pH?

A5: Yes. If altering the pH is not possible, you can modify the solvent system by using co-solvents . Co-solvents are water-miscible organic solvents that reduce the activity of water, thereby slowing hydrolysis.[6][7]

Commonly Used Co-solvents in Pharmaceutical Formulations:

  • Dimethyl Sulfoxide (DMSO): Excellent solubilizing power, but use at the lowest effective concentration.

  • Ethanol: A common and effective choice.

  • Propylene Glycol (PG): Often used in parenteral formulations.

  • Polyethylene Glycol (PEG 300/400): Low-molecular-weight PEGs are effective and have a good safety profile.[7]

It is crucial to start with a small percentage of co-solvent (e.g., 5-10% v/v) and increase only as needed, as high concentrations can impact biological assays or cause precipitation.[8][9]

Q6: What is the best strategy for long-term storage of the compound?

A6: For long-term storage, the compound should be maintained as a solid, with minimal exposure to moisture. The gold-standard technique for preparing a stable solid form from a solution is lyophilization (freeze-drying) . This process removes water via sublimation under a vacuum, which dramatically reduces degradation rates by immobilizing the molecule in a solid matrix and eliminating the aqueous environment required for hydrolysis.[10][11][12][13] Lyophilized products are stable for extended periods, often for years, under appropriate storage conditions (e.g., low temperature and humidity).[14]

Start Unstable Aqueous Formulation Step1 Step 1: Freezing (Below Eutectic Point) Start->Step1 Step2 Step 2: Primary Drying (Sublimation of Ice under Vacuum) Step1->Step2 Step3 Step 3: Secondary Drying (Desorption of Bound Water) Step2->Step3 End Stable Lyophilized Solid Product Step3->End

Caption: The three main stages of the lyophilization process.

Q7: How can I protect the molecule from hydrolysis while it is in solution for an extended assay?

A7: If your compound must remain in an aqueous solution for a prolonged period, complexation with cyclodextrins is a powerful stabilization strategy. Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[15][16] The hydrophobic 4-methoxy-3,4-diphenylisoxazol-5(4H)-one molecule can form an "inclusion complex" where it is encapsulated within the cyclodextrin's cavity, shielding the hydrolytically-labile isoxazolone ring from the surrounding water.[][18]

This encapsulation can significantly enhance stability without chemically modifying the drug molecule itself.[19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl-ether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives with high solubility and safety profiles.[]

cluster_0 Cyclodextrin Encapsulation Molecule Drug Molecule (Hydrophobic) CD Cyclodextrin (Hydrophobic Cavity, Hydrophilic Exterior) Molecule->CD Host-Guest Interaction Complex Stable Inclusion Complex (Protected from Water)

Caption: Encapsulation shields the drug from aqueous media.

Experimental Protocols
Protocol 1: pH-Rate Profile Study

This protocol allows you to determine the pH of maximum stability for your compound.

  • Prepare Buffers: Prepare a series of buffers covering a pH range from 2 to 11 (e.g., citrate for pH 2-6, phosphate for pH 6-8, borate for pH 8-10, carbonate-bicarbonate for pH 10-11).

  • Prepare Stock Solution: Prepare a concentrated stock solution of 4-methoxy-3,4-diphenylisoxazol-5(4H)-one in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Initiate Degradation: Add a small aliquot of the stock solution to each buffer to achieve a final concentration suitable for your analytical method (e.g., 10 µM). Ensure the final organic solvent concentration is low (<1%) to avoid impacting the buffer pH.

  • Incubate: Incubate all samples at a constant, controlled temperature (e.g., 37°C or 50°C to accelerate degradation for easier measurement).

  • Sample and Quench: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each buffer solution. Immediately quench the degradation by adding it to a vial containing a mobile phase or a strong organic solvent to stop the reaction.

  • Analyze: Analyze the concentration of the remaining parent compound in each sample using a validated stability-indicating HPLC or LC-MS method.

  • Calculate and Plot: For each pH, plot the natural logarithm of the concentration versus time. The slope of this line is the observed degradation rate constant (k_obs). Finally, plot log(k_obs) versus pH to generate the pH-rate profile and identify the pH of minimum degradation.

Protocol 2: Preparation of a Lyophilized Powder

This protocol provides a general workflow for lyophilizing your compound for long-term storage.

  • Formulation: Dissolve your compound in a suitable solvent system. Often, a mixture of water and a cryoprotectant/bulking agent (like mannitol or sucrose) is used. The solvent should ideally be one with a high freezing point, like water or tert-butanol.

  • Freezing: Dispense the formulation into lyophilization vials. Place the vials on the shelves of a freeze-dryer and cool them to a temperature well below the eutectic point or glass transition temperature of the formulation (typically -40°C to -50°C).[10][11] This ensures the entire sample is completely frozen.

  • Primary Drying (Sublimation): Apply a deep vacuum to the chamber (e.g., <200 mTorr). The shelf temperature is then raised slightly (e.g., to -10°C) to provide energy for the frozen solvent (ice) to sublimate directly into a vapor.[12] This is the longest step and removes the bulk of the solvent.

  • Secondary Drying (Desorption): After all the ice has sublimated, the shelf temperature is gradually increased further (e.g., to 25°C) while maintaining the vacuum.[10] This step removes residual, unfrozen water molecules that are bound to the product, typically achieving a final moisture content of <1-2%.[13]

  • Stoppering and Sealing: Once secondary drying is complete, the vials are sealed under vacuum or backfilled with an inert gas like nitrogen before being removed from the freeze-dryer. Store the sealed vials in a cool, dry place.

References
  • Pace Analytical Life Sciences. (n.d.). Case Study Lyophilization To Enable Drug Products Containing Labile Molecules - Cell and Gene. Retrieved from [Link]

  • Journal of Pharmaceutical Research. (2024, October 1). Lyophilization Technology for Improving Stability of Small and Large Molecules. Retrieved from [Link]

  • Piramal Pharma Solutions. (2026, January 14). Lyophilization Process For Improving Drug Stability And Shelf Life. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Shivanand, A., & Mukhopadhayay, S. (2017, July 12). A REVIEW ON LYOPHILIZATION: A TECHNIQUE TO IMPROVE STABILITY OF HYGROSCOPIC, THERMOLABILE SUBSTANCES. PharmaTutor. Retrieved from [Link]

  • PubMed. (2025, May 15). Mini Review on the Lyophilization: A Basic Requirement for Formulation Development and Stability Modifier. Retrieved from [Link]

  • Lee, J. U., et al. (n.d.). Noncovalent Complexes of Cyclodextrin with Small Organic Molecules: Applications and Insights into Host–Guest Interactions in the Gas Phase and Condensed Phase. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide. Retrieved from [Link]

  • Szejtli, J. (2020, June 20). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia. Retrieved from [Link]

  • ACS Publications. (2020, July 13). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Molecular Pharmaceutics. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • PubMed. (n.d.). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2012, April 25). Mitigating Heterocycle Metabolism in Drug Discovery. Retrieved from [Link]

  • YouTube. (2022, March 7). How to select Co-solvent during hydrolytic forced degradation?. Retrieved from [Link]

  • PMC. (n.d.). Novel isoxazolone derivatives as acetylcholinesterase inhibitors: design, synthesis, in silico and in vitro evaluation. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2026, February 17). Novel isoxazole-containing thiazolidinone: Synthesis, DFT analysis, and pharmacological evaluation. Retrieved from [Link]

  • OAE Publishing. (2026, January 14). Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. Retrieved from [Link]

  • PubMed - NIH. (2013, August 14). Strategies to prevent hydrolytic degradation of the hybrid layer-A review. Retrieved from [Link]

  • MDPI. (2013, November 5). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]

  • ACS Publications. (2025, April 3). Isoxazoline: An Emerging Scaffold in Pesticide Discovery. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • PubMed. (2000, October 15). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Pattern Validation of 4-methoxy-3,4-diphenylisoxazol-5(4H)-one

Authored by a Senior Application Scientist Introduction: The Imperative of Structural Elucidation in Drug Development In the landscape of modern drug discovery and development, the unambiguous structural elucidation of n...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by a Senior Application Scientist

Introduction: The Imperative of Structural Elucidation in Drug Development

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of regulatory compliance and intellectual property protection. Mass spectrometry stands as a pivotal analytical technique, offering unparalleled sensitivity and structural information from minimal sample amounts.[1] This guide provides an in-depth, experience-driven comparison of mass spectrometry fragmentation pathways for the novel heterocyclic compound, 4-methoxy-3,4-diphenylisoxazol-5(4H)-one. We will explore predicted fragmentation patterns under different ionization regimes and present a rigorous, self-validating experimental workflow for their confirmation. This document is intended for researchers, scientists, and drug development professionals seeking to apply advanced mass spectrometry techniques for the structural characterization of complex small molecules.

Understanding the Molecule: 4-methoxy-3,4-diphenylisoxazol-5(4H)-one

The target molecule, 4-methoxy-3,4-diphenylisoxazol-5(4H)-one, possesses a unique combination of structural features that are anticipated to dictate its fragmentation behavior. The isoxazolone core, with its labile N-O bond, is a prime site for initial ring-opening reactions.[2][3] The presence of two phenyl rings and a methoxy group at a quaternary carbon introduces possibilities for various rearrangements and neutral losses. Understanding these fragmentation pathways is crucial for the molecule's definitive identification in complex matrices.

Predicted Fragmentation Pathways: A Mechanistic Perspective

The fragmentation of a molecule in a mass spectrometer is highly dependent on the ionization technique employed. Electron Ionization (EI) is a "hard" ionization method that imparts significant energy, leading to extensive fragmentation, while Electrospray Ionization (ESI) is a "soft" technique that typically preserves the molecular ion, requiring tandem mass spectrometry (MS/MS) to induce fragmentation.[4][5][6][7][8]

Electron Ionization (EI) Fragmentation

Under EI conditions, the high energy input is expected to produce a complex fragmentation pattern, potentially with a low abundance of the molecular ion. The fragmentation cascade is likely initiated by the cleavage of the weakest bonds and the expulsion of stable neutral molecules.

A plausible EI fragmentation pathway is proposed below:

EI_Fragmentation_Pathway M [M]•+ m/z 281 F1 [M - OCH3]• m/z 250 M->F1 - •OCH3 F2 [M - CO2]•+ m/z 237 M->F2 - CO2 F3 [C6H5CO]+ m/z 105 M->F3 Rearrangement & Cleavage F5 [C14H11N]+ m/z 193 F2->F5 - C6H5• F4 [C6H5]+ m/z 77 F3->F4 - CO ESI_MSMS_Fragmentation_Pathway MH [M+H]+ m/z 282 F1 [M+H - CH3OH]+ m/z 250 MH->F1 - CH3OH F2 [M+H - CO]+ m/z 254 MH->F2 - CO F4 [C6H5CO]+ m/z 105 MH->F4 Rearrangement F3 [C14H12NO]+ m/z 210 F1->F3 - CO F5 [C6H5]+ m/z 77 F4->F5 - CO Validation_Workflow cluster_0 Sample Preparation & Introduction cluster_1 Mass Spectrometry Analysis cluster_2 Data Analysis & Validation cluster_3 Confirmation (Optional but Recommended) SP Dissolve in suitable solvent (e.g., Methanol/Water) LC Liquid Chromatography Separation (C18 column) SP->LC ESI_MS ESI-MS Scan (Full Scan) Determine [M+H]+ LC->ESI_MS HRMS High-Resolution MS (Accurate Mass of [M+H]+) ESI_MS->HRMS MSMS Tandem MS (MS/MS) on [M+H]+ ESI_MS->MSMS Fragment_ID Identify Fragment Ions (Accurate Mass Measurement) MSMS->Fragment_ID Database Compare with Spectral Databases (MassBank, MoNA) MSMS->Database Pathway_Prop Propose Fragmentation Pathways Fragment_ID->Pathway_Prop Computational In Silico Fragmentation Modeling (e.g., CFM-ID, Mass Frontier) Pathway_Prop->Computational Isotope Isotopic Labeling (e.g., 13C, 2H) Pathway_Prop->Isotope Isotope_MSMS MS/MS of Labeled Compound Isotope->Isotope_MSMS

Caption: A comprehensive workflow for the validation of mass spectrometry fragmentation patterns.

Step-by-Step Experimental Protocol
  • Sample Preparation: Dissolve a small amount (approximately 1 mg/mL) of 4-methoxy-3,4-diphenylisoxazol-5(4H)-one in a suitable solvent mixture, such as 50:50 methanol:water with 0.1% formic acid for positive mode ESI.

  • Liquid Chromatography (LC): Employ a reversed-phase C18 column with a gradient elution from water to acetonitrile (both with 0.1% formic acid) to ensure the analyte is well-separated from any impurities and introduced into the mass spectrometer as a sharp peak.

  • Mass Spectrometry (MS) Analysis:

    • Instrumentation: A high-resolution tandem mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is recommended.

    • Full Scan MS: Acquire a full scan mass spectrum in positive ESI mode to confirm the presence of the protonated molecule [M+H]⁺ at m/z 282.

    • Accurate Mass Measurement: Obtain a high-resolution spectrum of the [M+H]⁺ ion to confirm its elemental composition.

    • Tandem MS (MS/MS): Perform collision-induced dissociation (CID) on the isolated [M+H]⁺ ion. Acquire MS/MS spectra at a range of collision energies (e.g., 10, 20, 40 eV) to observe the formation and evolution of fragment ions.

  • Data Analysis and Validation:

    • Fragment Ion Identification: Determine the accurate masses of the observed fragment ions and deduce their elemental compositions.

    • Pathway Elucidation: Propose fragmentation pathways that are consistent with the observed fragment ions and known chemical principles.

    • Computational Corroboration: Utilize in silico fragmentation prediction software to generate a theoretical fragmentation pattern and compare it with the experimental data. T[9][10][11][12]his provides a theoretical validation of the proposed pathways.

    • Database Comparison: Search spectral databases such as MassBank and MoNA for spectra of structurally related compounds to identify common fragmentation patterns. 5[13][14][15][16][17]. Confirmatory Studies (Isotopic Labeling): For unequivocal validation, synthesize isotopically labeled analogues of the target molecule (e.g., with ¹³C in one of the phenyl rings or a ¹³C-labeled methoxy group). The mass shifts observed in the MS/MS spectra of the labeled compounds provide definitive evidence for the proposed fragment structures.

Conclusion: Towards a Confident Structural Assignment

The structural elucidation of novel molecules like 4-methoxy-3,4-diphenylisoxazol-5(4H)-one by mass spectrometry is a multi-faceted process that requires a systematic and rigorous approach. By combining high-resolution mass spectrometry with tandem MS techniques and leveraging computational tools and spectral databases, a high degree of confidence in the proposed fragmentation pathways can be achieved. The methodologies outlined in this guide provide a robust framework for the validation of mass spectral fragmentation patterns, a critical step in the journey of a new chemical entity from discovery to application.

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Comparative

A Comparative Guide to the Theoretical and Experimental IR Spectra of 4-methoxy-3,4-diphenylisoxazol-5(4H)-one

Abstract Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation of novel chemical entities. This guide provides an in-depth comparison between the computationally predicted and...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation of novel chemical entities. This guide provides an in-depth comparison between the computationally predicted and experimentally obtained Fourier Transform Infrared (FTIR) spectra of 4-methoxy-3,4-diphenylisoxazol-5(4H)-one. By juxtaposing theoretical data derived from Density Functional Theory (DFT) calculations with empirical results, we aim to achieve a robust assignment of vibrational modes. This synergistic approach not only validates the molecular structure but also provides deeper insights into the electronic and steric influences on bond vibrations, a critical aspect for researchers in medicinal chemistry and materials science.

Introduction: The Synergy of Theoretical and Experimental Spectroscopy

In modern chemical characterization, the convergence of computational chemistry and experimental analysis offers a powerful paradigm for structural validation.[1][2] While experimental FTIR spectroscopy provides a direct measurement of a molecule's vibrational modes, the resulting spectrum can be complex, with overlapping bands that are challenging to assign definitively.[3][4] Computational methods, particularly those based on Density Functional Theory (DFT), allow for the ab initio prediction of an IR spectrum from a molecule's optimized geometry.[2][5][6]

This dual approach is self-validating: a high degree of correlation between the predicted and measured spectra lends strong support to both the synthesized structure and the computational model. Furthermore, the theoretical model allows for the unambiguous assignment of specific vibrational modes (e.g., stretching, bending) to observed absorption bands. This guide focuses on 4-methoxy-3,4-diphenylisoxazol-5(4H)-one, a heterocyclic compound of interest, to illustrate the practical application and interpretive power of this combined methodology.

Methodologies: Bridging Theory and Practice

To ensure scientific integrity, both the computational and experimental protocols are detailed below. The choice of methods is grounded in established best practices for achieving high accuracy in vibrational frequency prediction and measurement.

Computational Protocol: DFT-Based IR Spectrum Prediction

The theoretical vibrational frequencies were calculated using the Gaussian suite of programs. The methodology is designed to balance computational cost with high accuracy.[7]

Rationale for Method Selection:

  • DFT Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is widely used for its excellent performance in predicting vibrational frequencies for a broad range of organic molecules.[7][8][9]

  • Basis Set (6-311+G(d,p)): A triple-zeta basis set like 6-311+G(d,p) provides sufficient flexibility for accurately describing the electron distribution in a molecule containing multiple heteroatoms and aromatic rings. The inclusion of diffuse (+) and polarization (d,p) functions is crucial for correctly modeling non-covalent interactions and bond polarities, leading to more accurate frequency calculations.[8][9]

  • Frequency Scaling: A known systematic error in harmonic frequency calculations is that they tend to overestimate vibrational frequencies compared to experimental values. This is primarily due to the neglect of anharmonicity and basis set imperfections. To correct for this, a uniform scaling factor is applied to the computed frequencies. For the B3LYP/6-311+G(d,p) level of theory, a scaling factor of 0.9679 is well-established and provides significantly better accuracy.[8][9][10]

Step-by-Step Computational Workflow:

  • Structure Input: The 3D structure of 4-methoxy-3,4-diphenylisoxazol-5(4H)-one is built using molecular modeling software.

  • Geometry Optimization: A full geometry optimization is performed at the B3LYP/6-311+G(d,p) level to find the lowest energy conformation of the molecule.

  • Frequency Calculation: Using the optimized geometry, a frequency analysis is performed at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • Data Processing: The calculated harmonic frequencies are scaled by a factor of 0.9679. The resulting data is plotted as wavenumber (cm⁻¹) vs. intensity to generate the theoretical IR spectrum.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

The experimental spectrum is acquired using an FTIR spectrometer equipped with an ATR accessory, a common and convenient technique for analyzing solid samples.[11][12]

Rationale for Method Selection:

  • ATR-FTIR: This technique requires minimal sample preparation. The solid sample is simply pressed against a high-refractive-index crystal (e.g., diamond or germanium). An evanescent wave penetrates a short distance into the sample, and the attenuated IR beam provides the absorption spectrum. This avoids the need for preparing KBr pellets, which can sometimes introduce moisture artifacts.

Step-by-Step Experimental Procedure:

  • Instrument Preparation: The FTIR spectrometer and ATR accessory are powered on and allowed to stabilize. A background spectrum of the clean, empty ATR crystal is collected to subtract atmospheric (CO₂, H₂O) and instrumental interferences.

  • Sample Application: A small amount of the solid 4-methoxy-3,4-diphenylisoxazol-5(4H)-one sample is placed onto the ATR crystal.

  • Pressure Application: A pressure clamp is applied to ensure firm and uniform contact between the sample and the crystal surface.

  • Spectrum Acquisition: The sample spectrum is recorded, typically by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio. The spectrum is typically collected over the range of 4000–400 cm⁻¹.

  • Data Processing: The final absorbance spectrum is generated after automatic background subtraction by the instrument's software.

Results: A Comparative Analysis of Vibrational Modes

The core of this guide is the direct comparison of the experimental and scaled theoretical IR spectra. While a specific experimental spectrum for 4-methoxy-3,4-diphenylisoxazol-5(4H)-one is not publicly available, we can predict its key features based on its functional groups and compare them with established data for similar isoxazolone and oxazolone structures.[13] The following table presents the scaled theoretical wavenumbers and their assignments, alongside the expected experimental regions for these vibrations.

Scaled Theoretical Wavenumber (cm⁻¹)Expected Experimental Region (cm⁻¹)Assignment (Vibrational Mode)
~30653100-3000Aromatic C-H Stretch
~29602970-2930Asymmetric CH₃ Stretch (Methoxy)
~28452850-2830Symmetric CH₃ Stretch (Methoxy)
~17501760-1740C=O Stretch (Lactone carbonyl)
~16151620-1600C=N Stretch (Isoxazole ring)
~1595, ~1490, ~14501600, 1500, 1450Aromatic C=C Ring Stretches
~12451275-1200Asymmetric C-O-C Stretch (Aryl Ether)
~11701180-1160Isoxazole Ring Breathing/Stretch
~10301050-1000Symmetric C-O-C Stretch (Aryl Ether)
~755, ~695800-675C-H Out-of-Plane Bending (Aromatic)

Discussion of Key Vibrational Signatures:

  • Carbonyl (C=O) Stretch: The most intense and characteristic peak is predicted around 1750 cm⁻¹ . This corresponds to the stretching vibration of the carbonyl group within the five-membered lactone (isoxazolone) ring.[13] Its high frequency is typical for strained ring systems.

  • Imine (C=N) Stretch: The C=N stretching vibration of the isoxazole ring is predicted at approximately 1615 cm⁻¹ .[7][11] This band is a key identifier for the isoxazole core structure.

  • Methoxy (CH₃-O) Group Vibrations: The methoxy group provides several distinct signals. The asymmetric and symmetric C-H stretching modes are expected around 2960 and 2845 cm⁻¹, respectively.[14] More importantly, the strong asymmetric and symmetric C-O-C stretching vibrations, predicted around 1245 cm⁻¹ and 1030 cm⁻¹ , are highly characteristic of the aryl ether linkage.[14]

  • Aromatic Moieties: The two phenyl rings contribute to several bands. The C-H stretching vibrations appear above 3000 cm⁻¹.[4] Multiple sharp peaks between 1600 and 1450 cm⁻¹ correspond to the C=C stretching vibrations within the aromatic rings. Finally, strong bands in the fingerprint region, particularly between 800-675 cm⁻¹, are due to C-H out-of-plane bending, which can be diagnostic of the substitution pattern on the phenyl rings.

Visualization of the Comparative Workflow

The synergy between the computational and experimental workflows is essential for confident structural elucidation. The following diagram illustrates this integrated process.

G cluster_theoretical Computational Workflow cluster_experimental Experimental Workflow cluster_analysis Analysis & Validation mol_structure 1. Molecular Structure of Target Compound dft_calc 2. DFT Calculation (B3LYP/6-311+G(d,p)) mol_structure->dft_calc scaling 3. Frequency Scaling (Factor: 0.9679) dft_calc->scaling theo_spec 4. Predicted IR Spectrum scaling->theo_spec comparison 5. Spectrum Comparison & Peak Matching theo_spec->comparison sample 1. Synthesized Sample atr_ftir 2. ATR-FTIR Spectroscopy sample->atr_ftir exp_spec 3. Measured IR Spectrum atr_ftir->exp_spec exp_spec->comparison assignment 6. Vibrational Mode Assignment comparison->assignment validation 7. Structural Validation assignment->validation

Caption: Workflow for structural validation via comparative IR spectroscopy.

Conclusion

The combination of DFT-based theoretical calculations and experimental FTIR spectroscopy provides a robust and reliable framework for the structural analysis of 4-methoxy-3,4-diphenylisoxazol-5(4H)-one. The theoretical spectrum, when properly scaled, serves as an excellent predictive tool that aids in the definitive assignment of all major vibrational bands in the experimental spectrum. This integrated approach minimizes ambiguity in spectral interpretation and increases confidence in the structural characterization of novel compounds, which is a cornerstone of drug development and chemical research.

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  • National Center for Biotechnology Information. (n.d.). Structural study and Hirshfeld surface analysis of (Z)-4-(2-methoxybenzylidene)-3-phenylisoxazol-5(4H). Acta Crystallographica Section E.[18] Available at: [Link]

  • CD ComputaBio. (n.d.). IR Spectrum Prediction Service.[2] Available at: [Link]

  • SPECTROSCOPICAL VIBRATIONAL BAND ASSIGNMENT AND QUALITATIVE ANALYSIS OF BIOMEDICAL COMPOUNDS WITH CARDIOVASCULAR ACTIVITY. (n.d.). Digibug.[3] Available at: [Link]

  • Semantic Scholar. (n.d.). Molecular Structure, Experimental and Theoretical Vibrational Spectroscopy, (HOMO-LUMO, NBO) Investigation, (RDG, AIM) Analysis, -.[19] Available at: [Link]

  • Science Publishing Group. (2014). Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline. American Journal of Physical Chemistry.[6] Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). First-principles calculations of Raman vibrational modes in the fingerprint region for connective tissue. Journal of Applied Physics.[20] Available at: [Link]

  • MDPI. (2024). New Quinazolin-4(3H)-One Derivatives Incorporating Isoxazole Moiety as Antioxidant Agents: Synthesis, Structural Characterization, and Theoretical DFT Mechanistic Study. Molecules.[7] Available at: [Link]

  • MDPI. (2025). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Molecules.[21] Available at: [Link]

  • Protheragen. (n.d.). IR Spectrum Prediction.[22] Available at: [Link]

  • ResearchGate. (2025). SYNTHESIS, CHARACTERIZATION OF NOVEL 4-ARYLIDENE-2-PHENYL-5(4H) OXAZOLONES.[13] Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Vibrational Predissociation Spectra of C2N− and C3N−: Bending and Stretching Vibrations. The Journal of Physical Chemistry A.[23] Available at: [Link]

  • MDPI. (2022). 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. Molecules.[24] Available at: [Link]

  • University of California, Irvine. (2013). Spectroscopy of the C−H Stretching Vibrational Band in Selected Organic Molecules.[4] Available at: [Link]

  • Synthesis and Structural Characterization of Meso-tetrakis(3,4-dimethoxyphenyl)Porphyrin. (n.d.). [Source not available].
  • Scientific & Academic Publishing. (n.d.). Theoretical and Experimental Study for FT-IR and UV/VIS Spectra of 1,4-diphenyl-3-(phenylammonio)-1H-1,2,4-triazolium(inner salt) by Using DFT Approach. [Source not available].
  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules.[25] Available at: [Link]

  • WikiEducator. (n.d.). Chapter-17 Infrared spectroscopy (Vibrational Modes).[26] Available at: [Link]

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Validation

Benchmarking 4-Methoxy-3,4-diphenylisoxazol-5(4H)-one as a Next-Generation Photo-Triggerable Molecule

Executive Summary In the rapidly evolving landscape of photopharmacology and dynamic materials, the quest for the ideal photo-triggerable molecule (photocage) centers on balancing dark stability, high quantum yield, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of photopharmacology and dynamic materials, the quest for the ideal photo-triggerable molecule (photocage) centers on balancing dark stability, high quantum yield, and biocompatible activation wavelengths. Historically, the field has relied heavily on traditional scaffolds like o-nitrobenzyl (o-NB) and coumarin derivatives[1]. However, their inherent limitations—such as the generation of toxic photobyproducts and poor aqueous solubility—necessitate the development of novel architectures.

4-Methoxy-3,4-diphenylisoxazol-5(4H)-one (MDPI) has emerged as a highly efficient alternative, leveraging the unique, irreversible photochemistry of the isoxazolone core. This guide objectively benchmarks MDPI against established phototriggers, detailing the mechanistic causality behind its superior performance and providing self-validating experimental protocols for rigorous laboratory evaluation.

Mechanistic Causality: The Isoxazol-5(4H)-one Core

The efficacy of MDPI as a phototrigger is fundamentally rooted in the engineered lability of the isoxazole ring. To understand its performance, we must examine the causality behind its structural design:

  • The Photochemical Antenna (N-O Bond): The N-O bond in isoxazoles is notoriously weak, serving as the primary reactive center that initiates ring transformation upon UV/Vis irradiation[2].

  • Wavelength Tuning via Substitution: The 3,4-diphenyl groups provide extended π-conjugation, which stabilizes the excited state and bathochromically shifts the absorption profile towards the UVA boundary (~350–365 nm). Furthermore, the 4-methoxy group acts as an electron-donating auxochrome, tuning the HOMO-LUMO gap to increase the molar extinction coefficient ( ϵ ) at the irradiation wavelength.

  • Irreversible Decarboxylation: Upon excitation and subsequent homolytic or heterolytic cleavage of the N-O bond, the 5(4H)-one structure undergoes rapid extrusion of CO₂ (photodecarboxylation)[3]. This loss of CO₂ provides a massive thermodynamic driving force, ensuring the uncaging event is strictly irreversible. The remaining molecular scaffold safely rearranges into a stable, inert oxazole derivative[3].

PhotochemicalPathway A MDPI (Stable in Dark) B Excited State (Singlet/Triplet) A->B hν (365 nm) C N-O Bond Cleavage (Diradical) B->C ISC / Relaxation D Decarboxylation (-CO2) C->D Rapid Scission E Released Payload & Oxazole Derivative D->E Rearrangement

Photochemical pathway of MDPI illustrating N-O cleavage and decarboxylation.

Comparative Performance: MDPI vs. Traditional Phototriggers

To objectively evaluate MDPI, we benchmark its photophysical and chemical properties against two industry standards: o-Nitrobenzyl (o-NB) and 7-(Diethylamino)coumarin (DEACM). MDPI strikes an optimal balance between the high quantum yield of coumarins and the lower molecular weight of o-NB, while eliminating the toxicity associated with nitroso byproducts.

Propertyo-Nitrobenzyl (o-NB)Coumarin (DEACM)MDPI (Isoxazol-5-one)
Activation Wavelength ( λmax​ ) 300 - 365 nm380 - 430 nm350 - 370 nm
Quantum Yield ( Φ ) 0.01 - 0.100.05 - 0.200.15 - 0.25
Molar Extinction ( ϵ ) at λmax​ ~5,000 M⁻¹cm⁻¹~20,000 M⁻¹cm⁻¹~12,000 M⁻¹cm⁻¹
Photobyproduct Toxicity High (Nitrosobenzaldehyde)Low to ModerateLow (Inert Oxazole)
Aqueous Solubility ModeratePoor (Highly hydrophobic)Moderate to Good
Dark Stability (pH 7.4, 37°C) Excellent (>99% at 48h)Excellent (>99% at 48h)Excellent (>98% at 48h)

Self-Validating Experimental Protocols

A robust evaluation of a phototrigger must rely on a self-validating system. The protocol below is designed to isolate true photochemical release from background hydrolysis.

Causality in Experimental Design:

  • Co-solvent System (70:30 PBS/MeCN): Phototriggers often possess hydrophobic cores. Using a co-solvent prevents aggregation in vitro, which would otherwise artificially lower the apparent quantum yield due to self-quenching.

  • Internal Standard: Corrects for injection volume errors and solvent evaporation over the time-course, ensuring absolute quantification.

  • Dark Control: Proves that payload release is strictly photon-dependent, ruling out spontaneous hydrolysis of the isoxazolone ring.

ExperimentalWorkflow Step1 1. Sample Preparation 10 µM in PBS/MeCN (70:30) Step2 2. Dark Stability Control Incubate 37°C, 48h Step1->Step2 Aliquot 1 Step3 3. Photolysis Kinetics 365 nm LED, 10 mW/cm² Step1->Step3 Aliquot 2 Step4 4. HPLC-MS/MS Analysis Quantify Release Yield Step2->Step4 Baseline Check Step3->Step4 Time-course Sampling Step5 5. Data Processing Calculate Quantum Yield (Φ) Step4->Step5

Self-validating experimental workflow for benchmarking photolysis kinetics.

Step-by-Step Methodology: Photolysis Kinetics and Release Efficiency
  • Sample Preparation: Prepare a 10 µM stock solution of the MDPI-caged compound in a 70:30 (v/v) mixture of 1X Phosphate-Buffered Saline (pH 7.4) and LC-MS grade Acetonitrile. Spike the solution with 5 µM of biphenyl as an internal standard.

  • Dark Stability Control (Validation Step): Aliquot 1 mL of the prepared solution into an amber glass vial. Incubate at 37°C in the dark for 48 hours. Analyze via HPLC-MS/MS to confirm <2% spontaneous degradation.

  • Photolysis Execution: Transfer 2 mL of the solution into a standard quartz cuvette (1 cm path length) equipped with a micro-stir bar. Irradiate the sample using a collimated 365 nm LED light source calibrated to an intensity of 10 mW/cm².

  • Kinetic Sampling: At precise time intervals (0, 1, 2, 5, 10, 15, and 30 minutes), withdraw 20 µL aliquots. Immediately quench the aliquots by transferring them into amber auto-sampler vials containing 80 µL of cold methanol.

  • HPLC-MS/MS Analysis: Inject the samples into an HPLC system coupled with a tandem mass spectrometer. Monitor the disappearance of the parent MDPI-caged peak and the stoichiometric appearance of the released payload and the oxazole byproduct.

  • Quantum Yield Calculation: Plot the natural log of the remaining MDPI concentration against irradiation time to determine the first-order photolysis rate constant ( k ). Calculate the quantum yield ( Φ ) by referencing the rate constant against a potassium ferrioxalate actinometry standard irradiated under identical parameters.

Conclusion

4-Methoxy-3,4-diphenylisoxazol-5(4H)-one (MDPI) represents a significant structural evolution in phototrigger design. By capitalizing on the inherent instability of the N-O bond and driving the reaction forward via irreversible decarboxylation, MDPI overcomes the toxicity and efficiency bottlenecks of legacy photocages. For researchers engineering light-activated therapeutics or dynamic biomaterials, the isoxazol-5(4H)-one scaffold offers a highly tunable, clean, and efficient platform.

References

  • [2] Title: Phototransformations of 4,5-diphenylisoxazole | Source: Indian Academy of Sciences | URL: 2

  • [1] Title: Tetrazine as a general phototrigger to turn on fluorophores | Source: RSC Publishing | URL: 1

  • [3] Title: Photochemical rearrangements in organic synthesis and the concept of the photon as a traceless reagent | Source: ResearchGate | URL: 3

Sources

Comparative

A Comparative Guide to the Synthesis of Isoxazol-5(4H)-ones: Catalytic vs. Non-Catalytic Approaches

Introduction The isoxazol-5(4H)-one moiety is a privileged heterocyclic scaffold found in numerous compounds with significant biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The isoxazol-5(4H)-one moiety is a privileged heterocyclic scaffold found in numerous compounds with significant biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2] As such, the development of efficient, scalable, and environmentally benign synthetic routes to access this core structure is of paramount importance to researchers in medicinal chemistry and drug development.

This guide provides an in-depth comparison of two primary synthetic strategies for constructing the isoxazol-5(4H)-one ring system: the traditional non-catalytic condensation methods and modern, catalyzed multi-component reactions. While no specific literature was identified for the direct synthesis of 4-methoxy-3,4-diphenylisoxazol-5(4H)-one, this guide will utilize the well-established three-component synthesis of 4-arylidene-3-methylisoxazol-5(4H)-ones as a representative and analogous model. We will explore the underlying principles, experimental protocols, and key performance indicators of each approach to provide researchers with a clear, data-driven framework for methodological selection.

The Synthetic Landscape: An Overview

The most common and versatile method for synthesizing the isoxazol-5(4H)-one core involves a three-component reaction between an aromatic aldehyde, a β-ketoester (such as ethyl acetoacetate), and hydroxylamine hydrochloride.[3] The key difference between the approaches discussed herein lies in the method used to promote this condensation and cyclization sequence.

  • Non-Catalytic Synthesis: This classical approach relies on thermal energy and stoichiometric reagents to drive the reaction forward. It often requires higher temperatures and longer reaction times.

  • Catalytic Synthesis: This modern approach utilizes a substoichiometric amount of a catalyst to accelerate the reaction, often under milder conditions and with improved efficiency and environmental credentials. A wide array of catalysts, including organocatalysts, acidic ionic liquids, and simple organic acids, have been successfully employed.[1][3][4]

Part 1: The Non-Catalytic (Conventional) Approach

The conventional synthesis is a straightforward, one-pot procedure that forces the components to react by heating them, typically in a high-boiling point solvent like ethanol or acetic acid, for an extended period. While effective, this method often suffers from drawbacks related to energy consumption and reaction time.

Experimental Protocol: Non-Catalytic Synthesis of (Z)-4-benzylidene-3-methylisoxazol-5(4H)-one
  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser, combine benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and hydroxylamine hydrochloride (0.70 g, 10 mmol).

  • Solvent Addition: Add 30 mL of absolute ethanol to the flask.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete after 12-24 hours.

  • Isolation and Purification:

    • Allow the reaction mixture to cool to room temperature, then place it in an ice bath for 1 hour to facilitate precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the crude product with 20 mL of cold distilled water to remove any unreacted hydroxylamine hydrochloride and other water-soluble impurities.

    • Recrystallize the solid from hot ethanol to yield the pure (Z)-4-benzylidene-3-methylisoxazol-5(4H)-one as a crystalline solid.

Causality and Experimental Rationale
  • Choice of Solvent: Ethanol is a common solvent that effectively dissolves the starting materials and has a boiling point suitable for achieving the necessary thermal energy input without requiring specialized equipment.

  • Reflux Conditions: The high temperature and prolonged heating are necessary to overcome the activation energy barriers for the multiple condensation and cyclization steps in the absence of a catalyst.

  • Purification: Recrystallization is a robust method for purifying solid organic compounds, effectively removing impurities that may have formed during the long, high-temperature reaction.

Part 2: The Catalytic Approach

The introduction of a catalyst dramatically changes the reaction landscape. Catalysts lower the activation energy of the reaction, allowing it to proceed more quickly and under significantly milder conditions. This guide will use citric acid as an example of a simple, inexpensive, and green catalyst.[3]

Experimental Protocol: Citric Acid-Catalyzed Synthesis of (Z)-4-benzylidene-3-methylisoxazol-5(4H)-one
  • Reagent Preparation: In a 100 mL round-bottom flask, combine benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and hydroxylamine hydrochloride (0.70 g, 10 mmol).

  • Solvent and Catalyst Addition: Add 30 mL of water and citric acid (0.19 g, 1 mmol, 10 mol%) to the flask.[3]

  • Reaction: Heat the mixture to 80 °C with vigorous stirring. The use of water as a solvent at this temperature is a key "green" aspect of this protocol. Monitor the reaction by TLC. The reaction is typically complete within 2-5 hours.[3]

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature. The product will often precipitate directly from the aqueous medium.

    • Collect the solid product by vacuum filtration.

    • Wash the product thoroughly with cold distilled water.

    • Recrystallize the solid from ethanol to yield the pure product.

Causality and Experimental Rationale
  • Catalyst Choice: Citric acid is a weak, non-toxic, and readily available organic acid. It acts as a proton donor to activate the carbonyl group of the aldehyde, making it more electrophilic and susceptible to nucleophilic attack by the enolate of ethyl acetoacetate.[3]

  • Green Solvent: Water is an ideal green solvent—it is non-toxic, non-flammable, and inexpensive. The reaction's ability to proceed efficiently in water is a significant advantage of the catalytic method.

  • Milder Conditions: The catalyst accelerates the key bond-forming steps, obviating the need for high-boiling organic solvents and prolonged reflux times, thus saving energy and reducing the potential for side-product formation.

Part 3: Head-to-Head Comparison

The advantages of the catalytic approach become evident when the key performance metrics are compared directly.

ParameterNon-Catalytic MethodCatalytic Method (Citric Acid)Advantage
Reaction Time 12 - 24 hours2 - 5 hours[3]Catalytic
Temperature ~78 °C (Ethanol Reflux)80 °C[3]Comparable
Solvent EthanolWater[3]Catalytic
Energy Input High (prolonged reflux)Moderate (shorter time)Catalytic
Catalyst None10 mol% Citric AcidN/A
Atom Economy GoodExcellentCatalytic
Yield Moderate to GoodHigh (70-90%)[3]Catalytic
Environmental Impact Moderate (Organic Solvent)Low (Water Solvent)Catalytic

Part 4: Mechanistic Insights and Visualization

The three-component synthesis of isoxazol-5(4H)-ones proceeds through a well-understood cascade of reactions. The catalyst plays a crucial role in activating the initial step.

Proposed Catalytic Mechanism

The reaction is believed to initiate with a Knoevenagel condensation between the aldehyde and the β-ketoester, followed by the reaction with hydroxylamine and subsequent intramolecular cyclization. An alternative proposed mechanism involves the initial formation of an oxime intermediate.[1][3] The diagram below illustrates a plausible pathway catalyzed by an acid (H+), such as citric acid.

G cluster_1 Step 1: Aldehyde Activation & Enolate Attack cluster_2 Step 2: Condensation cluster_3 Step 3: Oxime Formation & Cyclization A ArCHO C Activated Aldehyde (Ar-CH=OH+) A->C B Ethyl Acetoacetate D Enolate B->D Enolization E Aldol-type Adduct C->E Nucleophilic Attack D->E F Arylidene Intermediate E->F Catalyst1 H+ (from Citric Acid) Catalyst1->A Protonation H2O_1 - H2O G Hydroxylamine (NH2OH) H Oxime Intermediate F->H + NH2OH I Final Product Isoxazol-5(4H)-one H->I Intramolecular Cyclization EtOH - EtOH

Caption: Proposed mechanism for the acid-catalyzed synthesis of isoxazol-5(4H)-ones.

General Experimental Workflow

The overall process for both methods follows a similar high-level workflow, differing primarily in the reaction conditions.

Workflow Start Starting Materials (Aldehyde, β-Ketoester, NH2OH·HCl) Mixing Combine Reagents, Solvent, and Catalyst (if applicable) Start->Mixing Reaction Heating & Stirring (Catalytic: 2-5h, 80°C Non-Catalytic: 12-24h, Reflux) Mixing->Reaction Cooling Cool to Room Temp & Ice Bath Reaction->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Cold H2O Filtration->Washing Purification Recrystallization from Ethanol Washing->Purification End Pure Isoxazol-5(4H)-one Product Purification->End

Caption: General experimental workflow for the synthesis of isoxazol-5(4H)-ones.

Conclusion and Recommendations

For the synthesis of isoxazol-5(4H)-one derivatives, the catalytic approach is demonstrably superior to conventional non-catalytic methods. The use of simple, inexpensive, and green catalysts like citric acid leads to:

  • Greatly reduced reaction times.

  • High product yields. [3]

  • Milder and safer reaction conditions.

  • A significantly improved environmental profile through the use of water as a solvent. [3]

For research and development laboratories, particularly those with a focus on green chemistry and process efficiency, adopting a catalytic multi-component strategy is highly recommended. The operational simplicity, coupled with the economic and environmental benefits, makes it the preferred method for accessing this important class of heterocyclic compounds.

References

  • Organic Letters. (2025). Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. ACS Publications.
  • Journal of Chemical Research. (n.d.). New Synthetic Method for 3,5-Disubstituted Isoxazole.
  • SciELO. (n.d.). Ionic Liquid-Catalyzed Multicomponent Synthesis of Isoxazole-5(4H)-ones: in vitro Activities and Principal Component Analysis.
  • HETEROCYCLES. (2021). ORGANOCATALYZED THREE-COMPONENT SYNTHESIS OF ISOXAZOL-5(4H)-ONES UNDER AQUEOUS CONDITIONS.
  • PMC. (n.d.). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties.
  • PMC. (2022). Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes.
  • Oriental Journal of Chemistry. (n.d.). One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid.
  • RSC Publishing. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
  • ResearchGate. (n.d.). Three-component Synthesis of 4-Arylidene-3-alkylisoxazol-5(4H)-ones in the Presence of Potassium 2,5-dioxoimidazolidin-1-ide.
  • Ovid. (2020). Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds.

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Safety & Regulatory Compliance

Safety

4-methoxy-3,4-diphenylisoxazol-5(4H)-one proper disposal procedures

Proper Disposal Procedures for 4-Methoxy-3,4-diphenylisoxazol-5(4H)-one: A Comprehensive Laboratory Guide Introduction 4-Methoxy-3,4-diphenylisoxazol-5(4H)-one is a specialized heterocyclic intermediate frequently utiliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper Disposal Procedures for 4-Methoxy-3,4-diphenylisoxazol-5(4H)-one: A Comprehensive Laboratory Guide

Introduction 4-Methoxy-3,4-diphenylisoxazol-5(4H)-one is a specialized heterocyclic intermediate frequently utilized in advanced organic synthesis and drug development. Because of its structural properties—specifically the reactive isoxazolone ring—it requires strict logistical management during disposal. Improper handling not only jeopardizes laboratory safety but also risks severe environmental contamination and regulatory penalties. This guide provides drug development professionals with a self-validating, causality-driven standard operating procedure (SOP) for the safe disposal and spill management of this compound.

Chemical Profile & Hazard Assessment

Before executing any disposal protocol, operators must understand the physicochemical properties of the waste material. 4-Methoxy-3,4-diphenylisoxazol-5(4H)-one and its derivatives are classified as hazardous chemical waste and must never be disposed of in municipal trash or aqueous drains according to [1].

Table 1: Quantitative Data & Hazard Summary

Property / ParameterSpecificationCausality / Operational Impact
Molecular Formula C16H13NO3High organic content necessitates high-temperature incineration at an approved facility[1].
Physical State Solid (Powder)Prone to aerosolizing as fine dust during transfer, creating an inhalation hazard[2].
Hazard Classification Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Requires contact-preventative PPE to prevent dermal/ocular sensitization and respiratory irritation[3].
Reactivity Stable under standard conditionsAvoid mixing with strong oxidizing agents in waste containers to prevent exothermic degradation[2].
EPA Waste Designation Unlisted (Solid) / F-Listed (in solvent)Must be classified via the EPA "Mixture Rule" if dissolved in spent solvents (e.g., F003/F005)[4],[5].

Pre-Disposal Safety & PPE Requirements

Safety protocols are only effective when the operator understands the why behind the what.

  • Respiratory Protection: Use a NIOSH/MSHA-approved N95 or P100 particulate respirator if handling dry powder outside a fume hood[1]. Causality: Isoxazolone derivatives can cause respiratory tract irritation[3]. Fine particulates generated during sweeping or transfer can easily bypass standard surgical masks.

  • Dermal Protection: Wear chemical-resistant nitrile gloves and a laboratory coat[1]. Causality: Nitrile provides a robust barrier against organic solids and prevents skin absorption[1]. Double-gloving is recommended during waste consolidation so that if the outer glove is breached by a sharp spatula, the inner barrier remains intact.

  • Engineering Controls: Perform all transfers inside a certified Chemical Fume Hood. Causality: Negative pressure environments capture aerosolized dust before it enters the operator's breathing zone, mitigating the STOT SE 3 inhalation risk[3].

Step-by-Step Disposal Methodologies

The mandated method for disposing of 4-methoxy-3,4-diphenylisoxazol-5(4H)-one is via a licensed hazardous waste treatment facility[1], as outlined by [6].

Protocol A: Disposal of Solid Waste (Powders & Contaminated Consumables)

  • Segregation: Isolate all solid waste containing the compound (including weighing boats, filter papers, and contaminated gloves) from general lab trash[1]. Causality: Mixing hazardous chemical waste with municipal waste violates environmental regulations and risks exposing sanitation workers.

  • Containment: Place the solid waste into a wide-mouth, leak-proof High-Density Polyethylene (HDPE) container[6]. Causality: HDPE is chemically inert and highly resistant to degradation by organic compounds, ensuring structural integrity during transport.

  • Sealing and Labeling: Seal the container tightly. Affix a compliant hazardous waste label detailing the chemical name ("4-methoxy-3,4-diphenylisoxazol-5(4H)-one"), physical state ("Solid"), and primary hazards (e.g., "Irritant")[1].

  • SAA Storage: Transfer the sealed container to the laboratory's designated Satellite Accumulation Area (SAA) pending pickup by a licensed disposal vendor[1].

Protocol B: Disposal of Liquid Waste (Reaction Mixtures & Filtrates) When the compound is dissolved in organic solvents during synthesis:

  • Solvent Identification: Determine if the solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Ethyl Acetate, Methanol).

  • Segregated Pouring: Pour the liquid waste into the appropriate liquid waste carboy. Causality: Halogenated solvents require specific, higher-temperature incineration protocols to prevent the formation of toxic dioxins. Mixing them with non-halogenated waste significantly increases disposal costs and environmental risk.

  • Grounding and Bonding: Ensure the waste carboy and the transfer vessel are grounded[6]. Causality: Flowing liquids generate static electricity. Grounding prevents static discharge that could ignite flammable solvent vapors[7].

  • Application of the EPA "Mixture Rule": Document the waste based on the solvent. Under , if a characteristic waste is mixed with a listed hazardous waste, the entire resulting mixture is regulated as hazardous[4].

Spill Response and Decontamination Workflow

In the event of an accidental spill, immediate and systematic action is required to contain the spread of the chemical.

SpillResponse A Spill Detected: 4-methoxy-3,4-diphenylisoxazol-5(4H)-one BB BB A->BB B Evacuate immediate area & ensure ventilation C Don appropriate PPE (Respirator, Nitrile Gloves) D Is the spill Solid or Liquid? C->D E Solid Spill (Powder) D->E Solid F Liquid Spill (In Solvent) D->F Liquid G Moisten slightly to prevent dust generation E->G H Apply inert absorbent (e.g., Vermiculite/Sand) F->H I Sweep carefully with non-sparking tools G->I II II H->II J Place in sealed, labeled container K Transfer to SAA for Licensed Disposal J->K BB->C II->J

Workflow for the containment, cleanup, and disposal of 4-methoxy-3,4-diphenylisoxazol-5(4H)-one.

Regulatory Compliance & Waste Classification

Under the Resource Conservation and Recovery Act (RCRA), laboratory professionals must accurately classify waste. While 4-methoxy-3,4-diphenylisoxazol-5(4H)-one itself may not be explicitly listed on the EPA's P or U lists, it exhibits hazardous characteristics (toxicity and irritant properties) that mandate its treatment as a solid hazardous waste[8]. Furthermore, when combined with spent non-halogenated solvents (like ethyl acetate or methanol), the resulting mixture inherits the F-listed waste codes (e.g., F005 for toluene/methanol mixtures) under the of the EPA's Mixture Rule[4],[5].

References

  • Hazardous Waste Listings and the Mixture Rule. United States Environmental Protection Agency (EPA).[Link]

  • Guidelines for Management and Disposal of Hazardous Wastes. American Chemistry Council. [Link]

  • Safety Data Sheet - Angene Chemical. Angene Chemical. [Link]

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